Axitinib-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITAVMQDGBJQJZ-VOTVRPQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Axitinib-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Axitinib-d3, the deuterated analog of the potent tyrosine kinase inhibitor, Axitinib. This document details the compound's mechanism of action, provides a plausible synthetic route and workflow, outlines detailed experimental protocols for its characterization, and presents key analytical data in a structured format. This compound is crucial as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of Axitinib concentrations in biological matrices.[1][2]
Mechanism of Action
Axitinib is a second-generation, multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) at sub-nanomolar concentrations.[3][4] By selectively binding to the ATP-binding site of these receptors, Axitinib inhibits downstream signal transduction, effectively blocking VEGF-mediated angiogenesis, tumor growth, and metastasis.[3][5][6] In addition to VEGFRs, Axitinib also shows potent inhibitory activity against platelet-derived growth factor receptor (PDGFRβ) and c-Kit.[4][7] The inhibition of these signaling pathways is central to its therapeutic effect in cancers such as advanced renal cell carcinoma (RCC).[5][6]
Key Signaling Pathways Inhibited by Axitinib
Axitinib exerts its anti-cancer effects by disrupting several critical signaling cascades essential for tumor angiogenesis and growth.
Caption: Axitinib inhibits VEGFR autophosphorylation, blocking downstream PI3K/AKT and RAS/MAPK pathways.[8][9]
Caption: Axitinib blocks PDGFRβ signaling, affecting cell growth and vessel maturation.[10][11][12]
Caption: Axitinib inhibits the c-KIT receptor, impacting cell survival and proliferation pathways.[13][14][15]
Synthesis of this compound
The synthesis of this compound, specifically 2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide, involves a multi-step process.[16] A plausible and efficient laboratory-scale preparation can be adapted from established routes for unlabeled Axitinib, such as those utilizing copper-catalyzed coupling reactions.[17] The key step is the introduction of the trideuteriomethyl group, which is typically achieved by using a deuterated starting material in the final amide formation step.
Synthesis Workflow
Caption: A potential synthetic workflow for this compound via C-S coupling and Heck reaction steps.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical and Spectrometric Data
The following tables summarize the key physicochemical properties and expected analytical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide | [16] |
| Molecular Formula | C₂₂D₃H₁₅N₄OS | [16] |
| Molecular Weight | 389.49 | [16] |
| Accurate Mass | 389.139 | [16] |
| Unlabeled CAS No. | 319460-85-0 | [16] |
| Isotopic Purity | ≥99 atom % D | [16] |
| Chemical Purity | ≥98% |[16] |
Table 2: Expected ¹H NMR Data for this compound (400 MHz, DMSO-d₆) Note: Data is inferred from unlabeled Axitinib spectra. The N-CD₃ signal will be absent in ¹H NMR but visible in ²H NMR.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ~13.35 | s | Indazole N-H | [17] |
| ~8.60 | d | Pyridine H | [17] |
| ~8.39 | m | Amide N-H | [17] |
| ~8.23 | d | Indazole H | [17] |
| ~7.95 | d | Vinyl H | [17] |
| ~7.82 | ddd | Pyridine H | [17] |
| ~7.67 | d | Phenyl H | [17] |
| ~7.60 | s | Indazole H | [17] |
| ~7.57 | d | Vinyl H | [17] |
| ~7.49 | dd | Phenyl H | [17] |
| ~7.30 | m | Pyridine/Phenyl H | [17] |
| ~7.19 | d | Indazole H | [17] |
| ~7.04 | d | Phenyl H | [17] |
| Absent (~2.77) | - | N-CD₃ | [17] |
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | C₂₂D₃H₁₆N₄OS⁺ | 390.1465 | ~390.146 |
| [M-H]⁻ | C₂₂D₃H₁₄N₄OS⁻ | 388.1319 | ~388.132 |
Table 4: Kinase Inhibitory Activity of Axitinib (Unlabeled)
| Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| VEGFR-1 | 0.1 | [7] |
| VEGFR-2 | 0.2 | [7] |
| VEGFR-3 | 0.1 - 0.3 | [7] |
| PDGFRβ | 1.6 | [7] |
| c-Kit | 1.7 |[7] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of 2-((3-iodo-1H-indazol-6-yl)thio)-N-(methyl-d3)benzamide (Intermediate D)
-
Reagents and Setup : To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-iodo-6-mercapto-1H-indazole (1.0 equiv), 2-bromo-N-(methyl-d3)benzamide (1.1 equiv), copper(I) iodide (CuI, 0.1 equiv), a suitable ligand (e.g., L-proline, 0.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv). Add a polar aprotic solvent such as DMSO or DMF.
-
Reaction : Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. This may take 12-24 hours.
-
Workup and Isolation : After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate D.
Synthesis of this compound (Final Product I)
-
Reagents and Setup : In a reaction vessel, dissolve the intermediate D (1.0 equiv) and 2-vinylpyridine (1.5 equiv) in a suitable solvent mixture (e.g., acetonitrile and water).
-
Catalyst Addition : Add a palladium catalyst such as Pd(OAc)₂ (0.05 equiv) and a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 equiv). Add a base, such as triethylamine (3.0 equiv).
-
Heck Reaction : Heat the mixture to reflux (around 80-90 °C) under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Workup and Isolation : Once the reaction is complete, cool the mixture and remove the solvent under vacuum. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification : Dry the organic layer, concentrate, and purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography to afford the final product.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition : Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
Data Processing : Process the acquired Free Induction Decay (FID) with an exponential line broadening factor of 0.3 Hz. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation :
-
Column : Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase : Employ a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate : Maintain a flow rate of approximately 0.4 mL/min.
-
Injection Volume : Inject 2-5 µL of the sample.
-
-
Mass Spectrometry Detection :
-
Ionization : Use an electrospray ionization (ESI) source in positive ion mode.
-
Detection Mode : Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
SRM Transitions : Monitor the transition for this compound (e.g., m/z 390.1 -> [fragment ion]) and unlabeled Axitinib (e.g., m/z 387.1 -> [same fragment ion]).
-
-
Sample Preparation : For analysis from plasma, perform a protein precipitation by adding 3 volumes of acetonitrile containing the internal standard (e.g., a different labeled analog or a structurally similar compound) to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.[1]
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 6. What is Axitinib used for? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. VEGF signaling pathway | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sinobiological.com [sinobiological.com]
- 13. researchgate.net [researchgate.net]
- 14. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound H2O (N-methyl-d3) | LGC Standards [lgcstandards.com]
- 17. newdrugapprovals.org [newdrugapprovals.org]
Axitinib-d3: A Comprehensive Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of Axitinib-d3, a deuterated isotopologue of the potent tyrosine kinase inhibitor, Axitinib. This document is intended to be a valuable resource for researchers and professionals involved in the development and analysis of this compound.
Core Chemical Properties
This compound is a stable, isotopically labeled form of Axitinib, where three hydrogen atoms on the N-methyl group are replaced with deuterium. This labeling is primarily utilized for pharmacokinetic studies as an internal standard in mass spectrometry-based bioanalysis.[1] The core chemical and physical properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide | [2][3] |
| Synonyms | AG-013736-d3, N-(Methyl-d3)-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide | [4][5] |
| CAS Number | 1126623-89-9 | [3][4][5][6][7] |
| Molecular Formula | C₂₂H₁₅D₃N₄OS | [4][5] |
| Molecular Weight | 389.49 g/mol | [2][4][7] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | ≥98% |
Solubility Profile
The solubility of Axitinib (and by close approximation, this compound) is pH-dependent and varies across different solvents. It is sparingly soluble in aqueous solutions, with solubility decreasing as the pH increases. Detailed solubility data is crucial for formulation development and in vitro assay design.
| Solvent | Solubility | References |
| Aqueous Media (pH 1.1 - 7.8) | > 0.2 µg/mL | [8] |
| DMSO | ~5.56 mg/mL (14.28 mM) | [4] |
| Acetonitrile | Soluble | |
| Methanol | Soluble |
Stability and Storage
Proper storage and handling are critical to maintain the integrity of this compound. The compound is stable under recommended storage conditions.
| Form | Storage Temperature | Duration | References |
| Powder | -20°C | ≥ 2 years | [6][7] |
| In Solvent | -80°C | 6 months | [4][7] |
| In Solvent | -20°C | 1 month | [4][7] |
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[6]
-
Use in a well-ventilated area.[6]
-
Prepare and use solutions on the same day whenever possible.[7]
-
If stock solutions are prepared in advance, store them as aliquots in tightly sealed vials.[7]
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[7]
Incompatible Materials:
Degradation Pathways and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Axitinib has been shown to be susceptible to degradation under oxidative, photolytic, acidic, and basic conditions.
Summary of Degradation Behavior
| Stress Condition | Observation | References |
| Acidic | Degradation observed | [4] |
| Alkaline | Degradation observed | [4] |
| Oxidative | Significant degradation | [4][7] |
| Photolytic | Degradation observed | [7] |
| Thermal | Stable | [7] |
Experimental Protocols for Forced Degradation
The following protocols are based on published studies for Axitinib and serve as a guide for assessing the stability of this compound.
Workflow for Forced Degradation Study
Caption: General workflow for conducting forced degradation studies on this compound.
1. Acidic Degradation:
-
Protocol: A solution of this compound is treated with 0.1 M hydrochloric acid and heated at 60°C for a specified period (e.g., 6 hours).[4] The sample is then cooled and neutralized with an equivalent amount of 0.1 M sodium hydroxide before analysis.
2. Alkaline Degradation:
-
Protocol: A solution of this compound is treated with 0.1 M sodium hydroxide and heated at 60°C for a specified period (e.g., 6 hours).[4] The sample is then cooled and neutralized with an equivalent amount of 0.1 M hydrochloric acid before analysis.
3. Oxidative Degradation:
-
Protocol: A solution of this compound is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period (e.g., 6 hours).[4][7]
4. Thermal Degradation:
-
Protocol: A solid sample of this compound or a solution is exposed to elevated temperatures (e.g., 105°C) for a defined duration (e.g., 6 hours).[4]
5. Photolytic Degradation:
-
Protocol: A solution of this compound is exposed to a combination of ultraviolet (UV) and visible light in a photostability chamber. A control sample is kept in the dark to exclude thermal degradation.
Mechanism of Action: VEGFR Signaling Pathway Inhibition
Axitinib is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3. These receptor tyrosine kinases are crucial mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting the phosphorylation of VEGFRs, Axitinib blocks downstream signaling pathways, thereby inhibiting endothelial cell proliferation and survival.
Caption: this compound inhibits the VEGFR signaling pathway, blocking angiogenesis.
This guide provides a foundational understanding of the chemical properties and stability of this compound. For further detailed information, it is recommended to consult the referenced literature and the certificates of analysis provided by the supplier.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Axitinib vs. Axitinib-d3: A Technical Guide to Structural and Functional Differences
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and functional distinctions between the tyrosine kinase inhibitor Axitinib and its deuterated analog, Axitinib-d3. While direct comparative preclinical and clinical data for this compound are not extensively available in the public domain, this guide extrapolates the anticipated differences based on the principles of deuteration and the known metabolic pathways of Axitinib.
Core Structural Differences
The fundamental structural difference between Axitinib and this compound lies in the isotopic substitution of hydrogen atoms with deuterium on the N-methyl group of the benzamide moiety. Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, effectively doubling the mass of the atom. This substitution results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
Axitinib: N-methyl-2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide
This compound: N-(trideuteriomethyl)-2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide[1]
This seemingly minor alteration can have significant consequences for the molecule's metabolic fate, a phenomenon known as the kinetic isotope effect.
Physicochemical and Pharmacokinetic Properties
Quantitative data for Axitinib has been established through numerous clinical trials.[2][3][4] However, direct comparative data for this compound is not publicly available. The following tables summarize the known properties of Axitinib and the anticipated, yet unconfirmed, properties of this compound.
Table 1: Physicochemical Properties
| Property | Axitinib | This compound | Data Source |
| Molecular Formula | C₂₂H₁₈N₄OS | C₂₂H₁₅D₃N₄OS | [5] |
| Molecular Weight | 386.47 g/mol | ~389.50 g/mol | [5] |
| CAS Number | 319460-85-0 | 1126623-89-9 | [6] |
Table 2: Pharmacokinetic Parameters (Human)
| Parameter | Axitinib | This compound (Anticipated) | Data Source (Axitinib) |
| Absorption | |||
| Bioavailability | 58% | Potentially Increased | [3] |
| Tmax (Time to Peak) | 2.5 - 4.1 hours | Similar | [2] |
| Distribution | |||
| Protein Binding | >99% | Unchanged | [3] |
| Volume of Distribution | 160 L | Unchanged | [2] |
| Metabolism | |||
| Primary Enzymes | CYP3A4/5 | CYP3A4/5 | [2][3] |
| Minor Enzymes | CYP1A2, CYP2C19, UGT1A1 | CYP1A2, CYP2C19, UGT1A1 | [2][3] |
| Elimination | |||
| Half-life (t½) | 2.5 - 6.1 hours | Potentially Increased | [2] |
| Clearance | 38 L/h | Potentially Decreased | [2] |
| Route of Elimination | Primarily hepatic metabolism and fecal excretion | Primarily hepatic metabolism and fecal excretion | [2] |
Mechanism of Action and Signaling Pathway
Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[7] By binding to the ATP-binding site of these receptor tyrosine kinases, Axitinib inhibits downstream signaling pathways crucial for angiogenesis, tumor growth, and metastasis. The deuteration in this compound is not expected to alter its fundamental mechanism of action, as the pharmacophore responsible for VEGFR binding remains unchanged.
Figure 1. Axitinib's Mechanism of Action on the VEGFR Signaling Pathway.
The Deuterium Kinetic Isotope Effect on Metabolism
The primary rationale for developing this compound is to leverage the kinetic isotope effect to improve its metabolic profile. Axitinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. One of the metabolic pathways is N-demethylation of the benzamide group.
The C-D bond is stronger than the C-H bond, requiring more energy to break. Since the cleavage of a C-H bond is often the rate-limiting step in CYP450-mediated metabolism, substituting hydrogen with deuterium at this position can slow down the metabolic process. This is expected to:
-
Reduce the rate of N-demethylation: This would lead to a lower formation of the corresponding N-desmethyl metabolite.
-
Increase the plasma half-life: A slower metabolism would result in a longer circulation time for the parent drug.
-
Increase overall drug exposure (AUC): A longer half-life and reduced clearance would lead to a higher area under the curve.
-
Potentially alter the metabolite profile: By slowing down one metabolic pathway, others may become more prominent.
Figure 2. Expected Impact of Deuteration on Axitinib Metabolism.
Experimental Protocols
While specific protocols for a direct comparison of Axitinib and this compound are not publicly available, the following outlines standard methodologies that would be employed for such an evaluation.
Synthesis of this compound
A plausible synthetic route for this compound would follow established procedures for Axitinib synthesis, with the key modification being the use of a deuterated starting material.
Objective: To synthesize N-(trideuteriomethyl)-2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide.
Materials:
-
2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzoic acid
-
Trideuteriomethylamine hydrochloride (CD₃NH₂·HCl)
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve 2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzoic acid in anhydrous DMF.
-
Add HATU and HOBt to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, neutralize trideuteriomethylamine hydrochloride with an equivalent of DIPEA.
-
Add the neutralized trideuteriomethylamine solution to the activated acid solution.
-
Add an additional 2-3 equivalents of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and isotopic purity.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Axitinib and this compound in human liver microsomes.
Materials:
-
Axitinib and this compound stock solutions (e.g., in DMSO)
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching)
Procedure:
-
Pre-warm a suspension of HLMs in phosphate buffer at 37°C.
-
Add Axitinib or this compound to the HLM suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound (Axitinib or this compound).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of Axitinib and this compound following oral administration to rats or mice.
Materials:
-
Axitinib and this compound formulated for oral gavage
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of Axitinib or this compound to separate groups of animals.
-
Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Extract the drugs from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the plasma concentrations of Axitinib and this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) for each compound using appropriate software.
Conclusion
The strategic deuteration of Axitinib at the N-methyl group to create this compound is a well-established medicinal chemistry approach aimed at improving the drug's metabolic stability. Based on the known metabolic pathways of Axitinib, it is anticipated that this compound will exhibit a reduced rate of N-demethylation, leading to a longer half-life and increased systemic exposure. This could potentially translate to improved efficacy, a more favorable dosing regimen, or a better safety profile by reducing the formation of certain metabolites. However, it is crucial to note that these are theoretical advantages based on the kinetic isotope effect. A definitive understanding of the comparative pharmacology of Axitinib and this compound awaits the publication of direct, head-to-head preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for how such comparative data could be generated to validate these hypotheses.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Axitinib plasma pharmacokinetics and ethnic differences | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Isotopic Labeling of Axitinib with Deuterium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for synthesizing deuterium-labeled Axitinib. Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, platelet-derived growth factor receptor (PDGFR), and c-KIT, approved for the treatment of advanced renal cell carcinoma[1][2][3]. The incorporation of deuterium, a stable isotope of hydrogen, into the Axitinib molecule is primarily for its use as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve accuracy and precision in pharmacokinetic and metabolic studies[4][5][6].
Rationale for Deuterium Labeling
Isotopic labeling with deuterium is a critical tool in drug development for several reasons:
-
Internal Standards: Deuterium-labeled compounds are ideal internal standards for quantitative mass spectrometry. They share near-identical chemical and physical properties with the unlabeled analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency. The mass difference allows for their distinct detection, enabling precise correction for variations in sample processing and instrument response[5].
-
Metabolic Studies: Labeled compounds are used to trace the metabolic fate of a drug (Absorption, Distribution, Metabolism, and Excretion - ADME studies)[7].
-
Kinetic Isotope Effect: Strategically placing deuterium can slow down metabolic processes at specific sites (the kinetic isotope effect), which can be used to develop "deuterated drugs" with potentially improved pharmacokinetic profiles. However, for Axitinib, its primary application is as an internal standard[5][6].
The most common isotopologue, Axitinib-d3, involves labeling the N-methyl group. This position is synthetically accessible and offers metabolic stability, ensuring the label is not lost during biological processing.
Synthetic Pathway for Deuterium-Labeled Axitinib (this compound)
The synthesis of deuterium-labeled Axitinib can be adapted from the established manufacturing processes for the unlabeled compound[8][9]. The core strategy involves the use of a deuterated starting material. The most logical and widely practiced approach for synthesizing this compound is to incorporate the deuterium label via a deuterated N-methylamine precursor.
The overall synthesis can be visualized as a two-part process: the preparation of the deuterated benzamide intermediate and its subsequent coupling with the indazole core, followed by a final reaction to form the vinylpyridine side chain. A key patent indicates that deuterium-enriched Axitinib can be prepared by utilizing deuterated starting materials in the synthetic process[10].
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established syntheses of Axitinib and related structures, modified for the preparation of this compound[2][8][11].
-
Chlorination of 2-Thiobenzoic Acid: 2-Thiobenzoic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), under reflux conditions (approx. 70-80 °C) for 2-3 hours to form 2-mercaptobenzoyl chloride. The excess SOCl₂ is typically removed by distillation under reduced pressure.
-
Amidation: The resulting crude 2-mercaptobenzoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cooled in an ice bath. A solution of methylamine-d3 hydrochloride (CD₃NH₂·HCl) and a base (e.g., triethylamine or sodium hydroxide) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product, N-(methyl-d3)-2-mercaptobenzamide, is purified by column chromatography on silica gel or by recrystallization.
-
Migita C-S Coupling: 6-Iodo-1H-indazole-3-carbaldehyde (1.0 eq), N-(methyl-d3)-2-mercaptobenzamide (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.5 mol%), and a ligand like Xantphos (1.0 mol%) are combined in an inert solvent like N-Methyl-2-pyrrolidone (NMP)[8][12]. A mild base, such as sodium bicarbonate (NaHCO₃, 1.1 eq), is added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at approximately 50-80 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Wittig Reaction: To the crude intermediate from the previous step, a solution of the ylide, prepared by reacting (pyridin-2-ylmethyl)triphenylphosphonium chloride with a strong base (e.g., sodium methoxide or n-butyllithium) in a solvent like THF, is added. The reaction is stirred at room temperature until completion.
-
Final Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The final product, this compound, is purified by column chromatography followed by recrystallization from a suitable solvent system (e.g., THF/heptane) to yield a solid product of high purity.
Quantitative Data and Characterization
The final product should be characterized to confirm its identity, purity, and the extent of deuterium incorporation.
| Parameter | Method | Typical Specification |
| Chemical Purity | HPLC-UV | > 98% |
| Identity Confirmation | ¹H-NMR, ¹³C-NMR, LC-MS/MS | Consistent with Axitinib structure |
| Isotopic Purity | Mass Spectrometry (MS) | ≥ 98% |
| Deuterium Incorporation | Mass Spectrometry (MS) | ≥ 95% (as d3 species) |
| Overall Yield | Gravimetric | 40-50% (from 6-iodo-1H-indazole-3-carbaldehyde) |
Table 1: Typical specifications for synthesized this compound internal standard.
The mass spectrum of this compound would show a parent ion peak at m/z 390.1, which is 3 Da higher than that of unlabeled Axitinib (m/z 387.1). This mass shift is used for its specific detection in multiple reaction monitoring (MRM) mode during LC-MS/MS analysis[13].
While the primary purpose of this compound is for bioanalysis, understanding the pharmacokinetics of the parent drug is crucial for designing such studies. Deuterium labeling at a non-metabolically active site is not expected to significantly alter these parameters.
| Parameter | Value | Reference |
| Bioavailability | 58% | [1] |
| Time to Peak (Tmax) | 2.5 - 4.1 hours | [1][14] |
| Plasma Half-life (t½) | 2.5 - 6.1 hours | [1] |
| Volume of Distribution (Vd) | 160 L | [1] |
| Plasma Protein Binding | > 99% | [1] |
| Metabolism | Primarily hepatic via CYP3A4/5 | [1] |
Table 2: Pharmacokinetic properties of Axitinib in humans following oral administration.
Mechanism of Action and Signaling Pathways
Axitinib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor growth[7][15]. Understanding these pathways is essential for researchers in drug development.
Axitinib is a potent inhibitor of VEGFR-1, -2, and -3. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor triggers dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, leading to angiogenesis[11][16].
Caption: Simplified VEGFR-2 signaling pathway inhibited by Axitinib.
Axitinib also targets Platelet-Derived Growth Factor Receptor (PDGFR). This pathway is crucial for the recruitment of pericytes and smooth muscle cells, which support and stabilize newly formed blood vessels[9][17].
Caption: Simplified PDGFR signaling pathway inhibited by Axitinib.
The c-KIT receptor, another target of Axitinib, is involved in various cellular processes, including cell survival and proliferation in certain tumor types[18][19].
Caption: Simplified c-KIT signaling pathway inhibited by Axitinib.
References
- 1. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. US20160318898A1 - Processes for the Preparation of Axitinib - Google Patents [patents.google.com]
- 11. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Multi-Deuterium Labelling of Pirtobrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Axitinib-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of axitinib-d3 as an internal standard in the quantitative bioanalysis of the tyrosine kinase inhibitor, axitinib. This document provides a comprehensive overview of axitinib's therapeutic mechanism, detailed experimental protocols for its quantification, and the fundamental principles of using a deuterated internal standard to ensure analytical accuracy and precision.
The Therapeutic Mechanism of Axitinib
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3. These receptors are crucial mediators of angiogenesis, the formation of new blood vessels, a process that is vital for tumor growth and metastasis.[1] By binding to the ATP-binding site of VEGFRs, axitinib blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1]
The inhibition of the VEGFR signaling cascade by axitinib impacts several key downstream pathways, including the PLCγ/PKC/MAPK and the PI3K/Akt/mTOR pathways, which are critical for cell proliferation and survival.[1][2][3]
Kinase Inhibition Profile of Axitinib
Axitinib's potency and selectivity are demonstrated by its low half-maximal inhibitory concentrations (IC50) against VEGFRs compared to other kinases.
| Kinase/Receptor | IC50 (nM) | Reference |
| VEGFR-1 | 0.1 | [4] |
| VEGFR-2 | 0.2 | |
| VEGFR-3 | 0.1-0.3 | |
| PDGFRβ | 1.6 | [] |
| c-Kit | 1.7 | [4][] |
| BCR-ABL1 (T315I) | 0.149 (Ki) |
Pharmacokinetics of Axitinib in Humans
Understanding the pharmacokinetic profile of axitinib is essential for therapeutic drug monitoring and clinical research.
| Parameter | Value | Conditions | Reference |
| Tmax (median) | 2.2 - 4.1 hours | Single oral 5 mg dose | [6][7][8] |
| Cmax (geometric mean) | 27.8 - 29.2 ng/mL | Single oral 5 mg dose | [7][8] |
| AUC0-24h (geometric mean) | 265 ng·h/mL | 5 mg twice-daily dose, fed state | [8] |
| Half-life (mean) | 2.5 - 6.1 hours | Single oral 5 mg dose | [6][8] |
| Absolute Bioavailability (mean) | 58% | Single oral 5 mg dose | [6][8] |
| Effect of Food | High-fat meal: 19% increase in AUC; Moderate-fat meal: 10% decrease in AUC | Compared to fasted state | [6] |
The Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of drugs and their metabolites in biological matrices. However, the accuracy and precision of LC-MS/MS measurements can be affected by several factors, including variability in sample preparation, injection volume, and instrument response.[9] An internal standard (IS) is a compound of known concentration that is added to all samples, including calibrators, quality controls, and unknown study samples, before sample processing.[9] The IS helps to correct for these sources of variability, thereby improving the reliability of the analytical results.
This compound: A Stable Isotope-Labeled Internal Standard
The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte.[9] this compound is a deuterated analog of axitinib, meaning that three of its hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to axitinib but has a higher molecular weight.
The key advantages of using a SIL IS like this compound are:
-
Similar Physicochemical Properties: this compound has the same chromatographic retention time, extraction recovery, and ionization efficiency as axitinib. This ensures that it experiences the same analytical variations as the analyte.
-
Mass-to-Charge Ratio (m/z) Difference: The difference in molecular weight allows the mass spectrometer to distinguish between axitinib and this compound.
-
Co-elution: Because they are chemically identical, the analyte and the SIL IS co-elute from the liquid chromatography column, ensuring that they are subjected to the same matrix effects at the same time.
By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.
Experimental Protocol for Axitinib Quantification using this compound
This section outlines a detailed experimental protocol for the quantification of axitinib in human plasma using this compound as an internal standard, based on published methodologies.[10][11][12]
Materials and Reagents
-
Axitinib reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (ultrapure)
Preparation of Solutions
-
Axitinib Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of axitinib in a suitable solvent (e.g., DMSO:methanol 50:50, v/v).
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the axitinib stock solution.
-
Working Solutions: Prepare serial dilutions of the axitinib stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 10 ng/mL) in 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard spiking solution.
-
Vortex for 30 seconds.
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 or Phenyl column (e.g., Eclipse Phenyl, 100 x 3.0 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in 10 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or gradient elution (e.g., 60% B) |
| Flow Rate | 0.4 - 0.9 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Axitinib: m/z 387.1 → 356.1; this compound: m/z 390.1 → 359.1 |
| Collision Energy | Optimized for each transition |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below based on published data for axitinib analysis.
| Parameter | Typical Acceptance Criteria | Example Data | Reference |
| Linearity (r²) | ≥ 0.99 | 0.9992 | [11] |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120% | 0.2 - 0.5 ng/mL | [10][11] |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8.64% | [11] |
| Intra- and Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -2.77% to 1.20% | [11] |
| Recovery (%) | Consistent, precise, and reproducible | > 85% | [11] |
| Matrix Effect | Within acceptable limits | ~100% | [11] |
Visualizing the Mechanisms and Workflows
Axitinib's Inhibition of the VEGFR Signaling Pathway
The following diagram illustrates the key components of the VEGFR signaling pathway and the point of inhibition by axitinib.
Caption: Axitinib inhibits VEGFR, blocking downstream signaling pathways.
Experimental Workflow for Using this compound as an Internal Standard
This diagram outlines the logical steps involved in a typical bioanalytical workflow utilizing a stable isotope-labeled internal standard.
Caption: Workflow for quantification using an internal standard.
Conclusion
This compound serves as an ideal internal standard for the accurate and precise quantification of axitinib in biological matrices by LC-MS/MS. Its mechanism of action as an internal standard is rooted in its chemical identity to the analyte, which allows it to effectively compensate for analytical variability. The use of this compound, in conjunction with a validated bioanalytical method, is crucial for reliable therapeutic drug monitoring, pharmacokinetic studies, and other research applications in the field of drug development. This guide provides the foundational knowledge and a practical framework for researchers and scientists to implement this robust analytical approach.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities[v1] | Preprints.org [preprints.org]
- 4. selleckchem.com [selleckchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalppw.com [journalppw.com]
Commercial Availability and Technical Applications of Axitinib-d3: A Guide for Researchers
For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for accurate bioanalytical method development. This technical guide provides a comprehensive overview of the commercial sources, availability, and detailed applications of Axitinib-d3, a deuterated analog of the potent tyrosine kinase inhibitor, Axitinib.
Commercial Sources and Availability of this compound
This compound and its dual-labeled counterpart, Axitinib-13C,d3, are available from several commercial suppliers specializing in research chemicals and analytical standards. These compounds are primarily intended for research use only and serve as indispensable tools for pharmacokinetic studies and therapeutic drug monitoring. The table below summarizes the key quantitative data from various suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (by HPLC) | Isotopic Enrichment |
| MedChemExpress | This compound | 1126623-89-9 | C₂₂H₁₅D₃N₄OS | 389.49 | 98.03% | Not specified |
| MedChemExpress | Axitinib-13C,d3 | 1261432-00-1 | C₂₁¹³CH₁₅D₃N₄OS | 390.48 | 97.79% | 99% atom ¹³C; 98% atom D[1] |
| LGC Standards | This compound | 1126623-89-9 | C₂₂D₃H₁₅N₄OS | 389.488 | Not specified | Not specified |
| Cayman Chemical | Axitinib-13C-d3 | 1261432-00-1 | C₂₁[¹³C]H₁₅D₃N₄OS | 390.5 | ≥99% deuterated forms (d₁-d₃) | Not specified |
| Clearsynth | Axitinib-13C d3 | 1261432-00-1 | C₂₁¹³CH₁₅D₃N₄OS | 390.48 | Not specified | Not specified |
| ESS Chem Co. | Axitinib-13CD3 | 1261432-00-1 | C₂₁¹³CH₁₃D₃N₄OS | 390.48 | 97.8% | 99% atom ¹³C; 98% atom D[2] |
Axitinib's Mechanism of Action: Targeting Angiogenesis
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3)[1][3]. These receptors play a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By binding to the ATP-binding site of VEGFRs, Axitinib blocks their phosphorylation and subsequent downstream signaling pathways, thereby inhibiting endothelial cell proliferation, migration, and survival[1]. Axitinib also demonstrates inhibitory activity against platelet-derived growth factor receptor (PDGFR) and the stem cell factor receptor (c-Kit)[4].
Experimental Protocols: Quantification of Axitinib in Biological Matrices
The use of this compound as an internal standard is essential for the accurate quantification of Axitinib in biological samples, typically plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and compensates for variations in sample preparation and instrument response. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation
The choice of sample preparation technique depends on the desired level of cleanliness, recovery, and throughput. Three common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
3.1.1. Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 250 µL of cold acetonitrile to precipitate the proteins[5].
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C[5].
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3.1.2. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT, reducing matrix effects.
-
To 200 µL of plasma, add the internal standard.
-
Add 200 µL of water and vortex for 30 seconds[1].
-
Load the 400 µL sample solution onto a supported liquid extraction (SLE) column[1].
-
Allow the sample to absorb for at least 5 minutes[1].
-
Add 900 µL of methyl tert-butyl ether (MTBE) and allow it to flow under gravity for 5 minutes. Repeat this step[1].
-
Evaporate the collected eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3.1.3. Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and is ideal for methods requiring high sensitivity. An on-line SPE method has also been developed for high-throughput analysis[3].
-
Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma sample (plasma diluted with an acidic buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Axitinib and this compound with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as in the LLE method.
LC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Axitinib and this compound. Method optimization is recommended for specific instrumentation.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Axitinib: m/z 387.1 → 356.1 (quantifier) and m/z 387.1 → 151.1 (qualifier).
-
This compound: m/z 390.1 → 359.1.
-
-
Experimental and Logical Workflows
The development of a robust bioanalytical method using a deuterated internal standard follows a logical progression from sample collection to data analysis. The use of this compound ensures the reliability of the quantitative data by correcting for variability at multiple stages of the workflow.
References
- 1. lcms.cz [lcms.cz]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of a bioanalytical method for the quantification of axitinib from plasma and capillary blood using volumetric absorptive microsampling (VAMS) and on-line solid phase extraction (SPE) LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the Certificate of Analysis for Axitinib-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive interpretation of a typical Certificate of Analysis (CoA) for Axitinib-d3. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of this isotopically labeled internal standard, ensuring its suitability for quantitative bioanalytical studies. This guide details the experimental methodologies used for its characterization and visualizes key analytical workflows and its biological mechanism of action.
Understanding this compound
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3][4] These receptors are crucial players in angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis.[2][4] By inhibiting these receptors, axitinib effectively blocks the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby impeding tumor vascularization.[2][4] this compound is a deuterated form of Axitinib, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Axitinib in biological matrices.
Quantitative Data Summary
The data presented in a Certificate of Analysis confirms the identity, purity, and quality of a substance. Below is a summary of typical quantitative data for this compound, compiled from various supplier CoAs.[5][6][7]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | (E)-N-(methyl-13C-d3)-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide | [5] |
| CAS Number | 1126623-89-9 | [8] |
| Molecular Formula | C₂₁¹³CH₁₅D₃N₄OS | [5] |
| Molecular Weight | 390.48 g/mol | [5][6] |
| Appearance | White to off-white solid | [5][6] |
Table 2: Quality Control Specifications
| Test | Specification | Result | Source |
| Purity (by HPLC) | ≥95% | 97.79% | [5] |
| Isotopic Enrichment (¹³C) | ≥99% atom | 99% atom ¹³C | [5][6] |
| Isotopic Enrichment (D) | ≥98% atom | 98% atom D | [5][6] |
| ¹H NMR Spectrum | Conforms to structure | Consistent with structure | [5][6] |
| Mass Spectrum (ESI+) | Conforms to structure | Shows peak at m/z = 390.98 [M+H]⁺ | [6] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in a typical this compound Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds.
Methodology:
A common approach involves reversed-phase HPLC.[9][10][11][12][13]
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., Kromasil 150 mm × 4.6 mm, 5 µm) and a UV detector is typically used.[9][11][12]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is commonly employed. The ratio can be optimized, for instance, 65:35 (v/v) buffer to acetonitrile.[9][11][12]
-
Detection: The UV detector is set to a wavelength where Axitinib exhibits maximum absorbance, often around 254 nm or 320 nm.[9][10][12]
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent, such as the mobile phase or DMSO.[10][14] This stock solution is then diluted to an appropriate concentration for injection.
-
Analysis: The sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. Purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and structure of a compound.
Methodology:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used for the analysis of Axitinib.[15][16][17]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.[15][18]
-
Mass Analyzer: A triple quadrupole mass spectrometer is often employed for its sensitivity and selectivity.[15]
-
Analysis: The mass spectrum will show a prominent peak corresponding to the protonated molecule of this compound. For this compound with a molecular weight of approximately 390.48, the expected m/z value for the [M+H]⁺ ion would be around 391.5. The observed mass should be consistent with the calculated exact mass. Further fragmentation (MS/MS) can be performed to confirm the structure by comparing the fragmentation pattern to that of a reference standard. The protonated parent and daughter ion signals for non-deuterated Axitinib are at m/z 387 and 355.96, respectively.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule.
Methodology:
¹H NMR (Proton NMR) is the most common NMR experiment performed for routine structural confirmation.[20][21]
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as DMSO-d₆.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.
-
Analysis: The resulting ¹H NMR spectrum is a series of peaks, where the chemical shift (position), integration (area), and multiplicity (splitting pattern) of each peak provide information about the different protons in the molecule. The spectrum is compared to the expected spectrum for the Axitinib structure. The absence of a signal in the region corresponding to the N-methyl protons and the presence of other characteristic peaks confirms the identity and successful deuteration of the compound.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of an this compound sample from receipt to the final report.
Caption: Experimental workflow for this compound analysis.
Axitinib's Mechanism of Action: VEGFR Signaling Pathway Inhibition
Axitinib exerts its therapeutic effect by inhibiting the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptors.
Caption: Axitinib inhibits VEGFR signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 3. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Axitinib used for? [synapse.patsnap.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. esschemco.com [esschemco.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. This compound | CAS 1126623-89-9 | LGC Standards [lgcstandards.com]
- 9. scielo.br [scielo.br]
- 10. pharmacreations.com [pharmacreations.com]
- 11. HPLC method development and validation for the estimation of Axitinib in rabbit plasma [scite.ai]
- 12. scielo.br [scielo.br]
- 13. irjweb.com [irjweb.com]
- 14. rsc.org [rsc.org]
- 15. Liquid chromatography-tandem mass spectrometric assay for the light sensitive tyrosine kinase inhibitor axitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journalppw.com [journalppw.com]
- 17. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Solution NMR Spectroscopy in Target-Based Drug Discovery [mdpi.com]
Axitinib-d3: A Comprehensive Technical Guide to Safety and Handling for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling guidelines for Axitinib-d3, a deuterated analog of the potent tyrosine kinase inhibitor, Axitinib. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively in a research setting.
Introduction to this compound
Axitinib is a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are crucial mediators of angiogenesis, the formation of new blood vessels.[1][2][3][4][5][6][7] By targeting these receptors, Axitinib effectively blocks the signaling pathways that contribute to tumor growth and metastasis.[1][2][3][4][5][6] this compound is a stable isotope-labeled version of Axitinib, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies and as an internal standard in analytical methods. Due to the nature of deuterium substitution, the biological activity and safety profile of this compound are considered to be comparable to those of Axitinib.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. The primary hazards are summarized in the table below.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity | Oral: Category 4 | H302: Harmful if swallowed.[8][9][10] |
| Aquatic Hazard | Acute: Category 1 | H400: Very toxic to aquatic life.[8][9][10] |
| Aquatic Hazard | Chronic: Category 1 | H410: Very toxic to aquatic life with long lasting effects.[8][9][10] |
Safety and Handling Precautions
Due to its potency and hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields.[8][9] |
| Hand Protection | Protective gloves (e.g., nitrile).[8][9] |
| Body Protection | Impervious clothing, such as a lab coat.[8][9] |
| Respiratory Protection | A suitable respirator should be used to avoid inhalation of dust or aerosols.[8][9] |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8][9] An accessible safety shower and eye wash station are essential.[8][9]
Handling Procedures
-
Do not eat, drink, or smoke in areas where this compound is handled.[8]
Storage and Disposal
Proper storage and disposal are critical to maintain the integrity of the compound and to prevent environmental contamination.
Storage
-
Store in a tightly sealed container in a cool, well-ventilated area.[8][9]
-
Recommended storage temperature for the powder is -20°C, and -80°C when in solvent.[8][9]
Disposal
-
Dispose of contents and container to an approved waste disposal plant.[8]
-
Avoid release to the environment.[8]
-
Collect any spillage.[8]
First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[8] Rinse mouth.[8] |
| Eye Contact | Remove contact lenses, if present and easy to do. Immediately flush eyes with large amounts of water.[8] Seek prompt medical attention.[8] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[8] Remove contaminated clothing and shoes.[8] |
| Inhalation | Move the person to fresh air.[8] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₁₅D₃N₄OS |
| Molecular Weight | 389.49 g/mol [8] |
| CAS Number | 1126623-89-9[8] |
Mechanism of Action: VEGFR Signaling Pathway Inhibition
Axitinib functions by inhibiting the tyrosine kinase activity of VEGFRs, thereby blocking downstream signaling cascades that promote angiogenesis.[1][2][3][4][5][6] The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of intracellular signals that ultimately lead to endothelial cell proliferation, migration, and survival. Axitinib competitively binds to the ATP-binding pocket of the VEGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.
Caption: this compound inhibits VEGFR signaling.
Experimental Protocols
The following sections outline generalized methodologies for common in vitro and in vivo experiments involving this compound. These protocols are based on established methods for Axitinib and should be adapted as necessary for specific experimental designs.
In Vitro Kinase Inhibition Assay
This assay determines the inhibitory activity of this compound against VEGFR kinases.
Caption: In Vitro Kinase Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare solutions of the target VEGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 37°C for a specified period.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining or ADP produced.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Xenograft Model Workflow.
Methodology:
-
Cell Culture: Culture human cancer cells of interest in appropriate media.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group via a suitable route, such as oral gavage, at a predetermined dose and schedule. The control group should receive a vehicle control.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a specified size or until a predetermined time point.
-
Data Analysis: Compare the tumor growth in the this compound treated group to the control group to assess the anti-tumor efficacy.
Conclusion
This compound is a valuable research tool for studying the pharmacokinetics and mechanism of action of Axitinib. As a potent and hazardous compound, it necessitates strict adherence to safety and handling guidelines. Researchers, scientists, and drug development professionals must be thoroughly familiar with the information presented in this guide to ensure a safe and effective laboratory environment. By implementing proper engineering controls, utilizing appropriate personal protective equipment, and following established protocols, the risks associated with handling this compound can be effectively managed.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 4. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scribd.com [scribd.com]
- 9. This compound|1126623-89-9|MSDS [dcchemicals.com]
- 10. echemi.com [echemi.com]
Methodological & Application
Application Note: High-Throughput Analysis of Axitinib in Human Plasma using Axitinib-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Axitinib in human plasma. The method utilizes a stable isotope-labeled internal standard, Axitinib-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions.
Introduction
Axitinib, marketed under the trade name Inlyta®, is a potent and selective second-generation tyrosine kinase inhibitor.[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), playing a crucial role in inhibiting angiogenesis, a vital process for tumor growth and metastasis.[3][4] Axitinib is approved for the treatment of advanced renal cell carcinoma (RCC) after the failure of one prior systemic therapy.[3][4]
Given its therapeutic importance, a reliable method for the quantification of Axitinib in biological matrices is essential for pharmacokinetic assessments and to ensure optimal dosing. LC-MS/MS offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results.[5]
Signaling Pathway of Axitinib
Axitinib exerts its therapeutic effect by inhibiting the signaling pathways mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs). By binding to the ATP-binding site of these receptors, Axitinib blocks their phosphorylation and subsequent activation.[4][6] This inhibition disrupts downstream signaling cascades that are critical for angiogenesis, including endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization and growth.[3][6]
Experimental Protocol
Materials and Reagents
-
Axitinib reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
Water (Milli-Q or equivalent)
-
Methyl tert-butyl ether (MTBE)
Stock and Working Solutions
-
Axitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Axitinib in a suitable solvent such as methanol or DMSO.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Axitinib stock solution.
-
Working Solutions: Prepare serial dilutions of the Axitinib stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The concentration range should be appropriate for the expected in-study sample concentrations (e.g., 0.2 to 125 ng/mL).[5]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 10 ng/mL) in acetonitrile.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a validated method for Axitinib analysis.[5]
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of the respective sample (blank plasma, spiked standard/QC, or study sample) into the labeled tubes.
-
Add 50 µL of the this compound internal standard working solution to all tubes except the blank.
-
Vortex mix for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 10 minutes at 2000 rpm.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are representative conditions and may require optimization for your specific instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | UHPLC system |
| Column | Eclipse Phenyl, 100 x 3.0 mm, 5 µm[5] |
| Mobile Phase A | 0.1% Formic acid in 10 mM Ammonium Formate[5] |
| Mobile Phase B | Methanol[5] |
| Gradient | 60% B[5] |
| Flow Rate | 0.9 mL/min[5] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 4.0 minutes[5] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (MRM) | |
| Axitinib | 387.0 -> 356.2 (m/z)[7] |
| This compound | 390.0 -> 359.2 (m/z) (Proposed) |
| Dwell Time | 100 ms[7] |
| Collision Energy (CE) | 26 V (for Axitinib)[7] |
| Declustering Potential (DP) | 57 V (for Axitinib)[7] |
Note: The mass transition for this compound is proposed based on a +3 Da shift from the parent compound. The collision energy and other compound-specific parameters for this compound should be optimized.
Experimental Workflow
Method Validation and Performance
The described method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for bioanalytical applications.[5] Key validation parameters include:
-
Linearity: The method demonstrated a linear response across a concentration range of approximately 0.2 to 125 ng/mL.[5]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).
-
Selectivity: No significant interfering peaks should be observed at the retention times of Axitinib and this compound in blank plasma samples.
-
Matrix Effect: The use of a co-eluting stable isotope-labeled internal standard minimizes the impact of matrix effects.
-
Recovery: The extraction recovery of Axitinib was found to be 63.41%, and for this compound, it was 67.00%.[5]
-
Stability: The stability of Axitinib in plasma should be evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top, and long-term storage.
Table 3: Quantitative Performance Data Summary (Example)
| Parameter | Result | Specification |
| Linearity Range | 0.2 - 125 ng/mL[5] | r² ≥ 0.99 |
| LLOQ | 0.2 ng/mL[5] | S/N ≥ 10 |
| Inter-day Precision (CV%) | < 15%[5] | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (%) | 85 - 115%[5] | 85 - 115% (80 - 120% at LLOQ) |
| Mean Extraction Recovery | Axitinib: 63.41%[5]this compound: 67.00%[5] | Consistent and reproducible |
Conclusion
This application note provides a detailed protocol for the quantification of Axitinib in human plasma using this compound as an internal standard with LC-MS/MS. The method is sensitive, selective, and robust, making it well-suited for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures the highest level of data quality for pharmacokinetic and therapeutic drug monitoring studies of Axitinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 4. What is Axitinib used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Axitinib-d3 in Pharmacokinetic Studies of Axitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] By inhibiting these receptors, Axitinib blocks angiogenesis, a critical process for tumor growth and metastasis.[2][4] It is primarily used in the treatment of advanced renal cell carcinoma (RCC).[2][3] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Axitinib-d3, is best practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the reliability and accuracy of pharmacokinetic data.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of Axitinib.
Mechanism of Action of Axitinib
Axitinib exerts its anti-cancer effects by selectively binding to the ATP-binding site of VEGFRs, thereby inhibiting their phosphorylation and downstream signaling.[2][4] This blockade disrupts the signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization and growth.[2][8]
Figure 1: Axitinib's Mechanism of Action.
Pharmacokinetic Properties of Axitinib
Axitinib is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 2.5 to 4.1 hours.[1][9] The drug is highly bound to plasma proteins (>99%), primarily albumin.[1][9] Axitinib is metabolized in the liver, mainly by CYP3A4/5, with minor contributions from CYP1A2, CYP2C19, and UGT1A1.[1][2][9] The half-life of Axitinib ranges from 2.5 to 6.1 hours.[1][9]
| Parameter | Value | Reference |
| Tmax (hours) | 2.5 - 4.1 | [1][9] |
| Absolute Bioavailability | 58% | [9] |
| Plasma Protein Binding | >99% | [1][9] |
| Volume of Distribution (Vd) | 160 L | [1][10] |
| Clearance (CL) | 38 L/h | [1] |
| Half-life (t½) (hours) | 2.5 - 6.1 | [1][9] |
| Primary Metabolism | CYP3A4/5 | [1][2][9] |
Table 1: Summary of Axitinib Pharmacokinetic Parameters.
The Rationale for Using this compound in Pharmacokinetic Studies
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification in LC-MS/MS-based bioanalysis.[5][6] Deuterated standards co-elute with the analyte and have nearly identical chemical and physical properties, allowing them to compensate for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[6][7] This leads to more reliable and reproducible pharmacokinetic data.[5][11]
Figure 2: Rationale for using a deuterated internal standard.
Experimental Protocol: Quantification of Axitinib in Human Plasma using this compound and LC-MS/MS
This protocol describes a validated method for the determination of Axitinib in human plasma using this compound as an internal standard.[12][13]
1. Materials and Reagents
-
Axitinib and this compound reference standards
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Methyl tert-butyl ether (MTBE) (for LLE)
2. Stock and Working Solutions
-
Axitinib Stock Solution (1 mg/mL): Dissolve 10 mg of Axitinib in 10 mL of a suitable solvent like DMSO or methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Axitinib stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Liquid-Liquid Extraction) [12][13]
-
Aliquot 200 µL of plasma samples (calibration standards, QCs, and unknown samples) into microcentrifuge tubes.
-
Add a specified amount of the this compound internal standard working solution to each tube (except for blank samples).
-
Vortex mix for 30 seconds.
-
Add 900 µL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes at 2000 rpm.[12]
-
Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition | Reference |
| LC System | UPLC or HPLC system | [14][15] |
| Column | Eclipse Phenyl (100 x 3.0 mm, 5 µm) or equivalent C18 column | [12][14] |
| Mobile Phase A | 0.1% Formic acid in 10 mM Ammonium Formate | [12][13] |
| Mobile Phase B | Methanol | [12] |
| Gradient | Isocratic: 60% B | [12] |
| Flow Rate | 0.9 mL/min | [12] |
| Injection Volume | 10 µL | [16] |
| Column Temperature | 50°C | [14] |
| MS System | Triple quadrupole mass spectrometer | [14] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [14][15] |
| MRM Transitions | Axitinib: m/z 387 → 355.96this compound: (Specific transition for d3) | [15] |
| Dwell Time | 50 ms | [14] |
Table 2: Example LC-MS/MS Parameters.
5. Data Analysis
-
Integrate the peak areas for Axitinib and this compound.
-
Calculate the peak area ratio of Axitinib to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Axitinib in the QC and unknown samples from the calibration curve.
Experimental Workflow
Figure 3: Experimental workflow for Axitinib PK analysis.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis is essential for the reliable and accurate determination of Axitinib concentrations in biological matrices. The detailed protocols and methodologies provided in these application notes offer a robust framework for conducting pharmacokinetic studies of Axitinib, thereby supporting its clinical development and therapeutic drug monitoring. Adherence to these validated procedures will ensure high-quality data for a better understanding of Axitinib's disposition in the body.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 3. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Axitinib used for? [synapse.patsnap.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. texilajournal.com [texilajournal.com]
- 8. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 9. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Axitinib in Human Plasma Using Axitinib-d3
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) of Axitinib.
Abstract: This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and accurate quantification of Axitinib in human plasma. Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and managing toxicity. The method utilizes a stable isotope-labeled internal standard (IS), Axitinib-d3, to ensure high precision and accuracy. Sample preparation is achieved through a straightforward protein precipitation procedure. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and stability, making it suitable for high-throughput analysis in clinical and research settings.[2][3][4]
Experimental Protocols
Chemicals and Reagents
-
Axitinib reference standard (>99% purity)
-
This compound internal standard (IS) (>99% purity)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (FA), LC-MS grade
-
Ammonium Formate, analytical grade
-
Control human plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Axitinib and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol to create 1 mg/mL primary stock solutions.[5] Store at 4°C.
-
Working Standard Solutions: Prepare a series of Axitinib working solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions are used to spike into blank plasma for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution is used for protein precipitation.
Sample Preparation Protocol (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma (blank, standard, QC, or unknown) into the appropriately labeled tubes.
-
Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.[6]
-
Vortex mix each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer 200 µL of the clear supernatant into a UPLC vial.
-
Inject 1-5 µL of the supernatant for UPLC-MS/MS analysis.[6]
Caption: High-level workflow for plasma sample preparation and analysis.
Instrumentation and Analytical Conditions
The analysis is performed on a UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
UPLC Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[5][7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 0-0.5 min (30% B), 0.5-2.5 min (30-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-30% B), 3.1-4.0 min (30% B) |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Run Time | 4.0 minutes[3][4] |
MS/MS Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8][9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8][9] |
| Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | Axitinib: m/z 387.1 → 356.0 This compound: m/z 390.1 → 356.0 |
| Collision Energy | Optimized for specific instrument (Typically 25-35 eV) |
| Declustering Pot. | Optimized for specific instrument (Typically 60-80 V) |
Note: MS/MS parameters such as Collision Energy (CE) and Declustering Potential (DP) require optimization for the specific mass spectrometer being used.
Method Validation Summary
The method was validated following established bioanalytical method validation guidelines.[7]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.2 ng/mL to 125 ng/mL for Axitinib in human plasma.[3][4] The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.2 ng/mL, with accuracy and precision within ±20%.[4][9]
| Parameter | Result |
| Linear Range | 0.2 - 125 ng/mL[3][4] |
| Correlation (r²) | > 0.99 |
| LLOQ | 0.2 ng/mL[4][9] |
| LLOQ Precision (%CV) | < 15% |
| LLOQ Accuracy (%) | 95 - 110% |
Accuracy and Precision
Intra-day and inter-day precision and accuracy were evaluated using QC samples at four concentration levels: LLOQ, Low (LQC), Medium (MQC), and High (HQC). The results met the acceptance criteria of precision (%CV) ≤15% and accuracy within 85-115% of the nominal value.[9]
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 0.6 | 6.8 | 104.2 | 7.5 | 102.9 |
| MQC | 10 | 4.5 | 98.7 | 5.1 | 99.5 |
| HQC | 100 | 3.9 | 101.5 | 4.8 | 100.8 |
(Data are representative based on published literature[4][9])
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The extraction recovery for Axitinib was consistent and reproducible. The matrix effect was found to be minimal, indicating that endogenous plasma components did not significantly interfere with the ionization of the analyte or IS.
| Parameter | LQC | HQC |
| Extraction Recovery (%) | 88.5 | 92.1 |
| Matrix Effect (%) | 97.2 | 99.4 |
| IS Normalized ME (%CV) | < 5% | < 5% |
(Data are representative based on published literature[6][7])
Stability
Axitinib stability was confirmed under various conditions relevant to sample handling and storage, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.[5]
| Stability Condition | Duration | Result |
| Bench-Top (Room Temp) | 12 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Autosampler (4°C) | 24 hours | Stable |
| Long-Term (-80°C) | 60 days | Stable |
(Data are representative based on published literature[5])
Axitinib Mechanism of Action
Axitinib functions by selectively inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are key mediators of angiogenesis—the formation of new blood vessels.[1] In cancerous tumors, pathological angiogenesis is critical for supplying nutrients and oxygen, enabling tumor growth and metastasis. By blocking the ATP binding site on these receptors, Axitinib prevents their phosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to an inhibition of tumor blood vessel formation.
Caption: Axitinib inhibits VEGFR, blocking angiogenesis signaling.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Axitinib in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation protocol makes this method robust and suitable for high-throughput pharmacokinetic analysis and therapeutic drug monitoring, supporting both clinical research and patient care.
References
- 1. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF ASCIMINIB ANTICANCER DRUG IN BIOLOGICAL MATRICES BY LC–ESI-MS/MS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics [frontiersin.org]
- 7. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-tandem mass spectrometric assay for the light sensitive tyrosine kinase inhibitor axitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Axitinib-d3 Stock and Working Solutions
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. It is utilized in cancer research and for the treatment of advanced renal cell carcinoma. Axitinib-d3 is the deuterium-labeled form of Axitinib, in which three hydrogen atoms on the N-methyl group have been replaced with deuterium. This stable isotope-labeled compound is an ideal internal standard for quantitative bioanalytical assays using mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS), to study the pharmacokinetics and metabolism of Axitinib.
Accurate and consistent preparation of stock and working solutions is critical for generating reliable and reproducible experimental data. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for research applications.
Physicochemical and Solubility Data
Summarized below are the key properties of this compound. It is crucial to use high-purity, anhydrous solvents for optimal solubility, as hygroscopic solvents can significantly reduce the dissolution of the compound.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(methyl-d3)-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide | [2] |
| Molecular Formula | C₂₂H₁₅D₃N₄OS | [1] |
| Molecular Weight | 389.49 g/mol | [1][3] |
| CAS Number | 1126623-89-9 | [1][3] |
| Appearance | Off-white to light yellow solid | [1] |
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Notes | Reference |
| DMSO | 5.56 mg/mL (14.28 mM) | Requires sonication and warming to 60°C for complete dissolution. Use fresh, anhydrous DMSO. | [1] |
| Acetonitrile | Soluble | Quantitative data not specified; suitable for working solutions. | [4] |
| Methanol | Soluble | Quantitative data not specified; suitable for working solutions. | [4] |
Required Materials and Equipment
3.1 Materials & Reagents:
-
This compound solid powder (CAS: 1126623-89-9)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity
-
Methanol (MeOH), HPLC or LC-MS grade
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes with screw caps
3.2 Equipment:
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
Water bath or heat block (optional, for warming)
-
Sonicator
-
Calibrated micropipettes (P10, P100, P1000) and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Safety Precautions
Handle this compound in accordance with its Safety Data Sheet (SDS).
-
As the toxicological properties may not be fully characterized, treat the compound as potentially hazardous.
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to prevent eye and skin contact.
-
Wash hands thoroughly after handling.
Experimental Protocols
5.1 Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. DMSO is the recommended solvent due to its higher solubilizing capacity for this compound.
-
Equilibration: Before opening, allow the vial of this compound solid to equilibrate to room temperature for at least 1 hour.[3] This prevents condensation of atmospheric moisture onto the compound.
-
Mass Calculation: Calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000 *Mass (mg) = 10 mM × 1 mL × 389.49 / 1000 = 3.895 mg
-
Weighing: Accurately weigh the calculated mass of this compound powder into a sterile, appropriately sized amber vial.
-
Solvent Addition: Add the calculated volume (e.g., 1 mL) of fresh, anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial for 10-15 minutes. Gentle warming to 60°C can also aid dissolution.[1]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles and the solution is clear.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in tightly sealed, clearly labeled vials.[1][5]
-
Storage: Store the aliquots as recommended in Table 3.
5.2 Protocol 2: Preparation of this compound Working Solutions
Working solutions are prepared by diluting the primary stock solution to the final concentrations required for the experimental assay. The diluent should be compatible with the analytical method (e.g., methanol or acetonitrile for LC-MS applications).
-
Thaw Stock: Remove a single aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution Calculation (C₁V₁ = C₂V₂): Calculate the volume of the stock solution needed to prepare the desired working solution. For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock: V₁ = (C₂ × V₂) / C₁ *V₁ = (100 µM × 1 mL) / 10,000 µM = 0.01 mL (or 10 µL)
-
Preparation: In a new labeled vial, add 990 µL of the desired solvent (e.g., methanol). Add 10 µL of the 10 mM stock solution.
-
Mixing: Cap the vial and vortex thoroughly to ensure homogeneity.
-
Serial Dilutions: This working solution can be used for further serial dilutions to generate a calibration curve or other required concentrations.
-
Usage: It is recommended to prepare fresh working solutions daily for optimal results.[3]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
Table 3: Recommended Storage and Stability Conditions
| Form | Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | ≥ 2 years | Store tightly sealed, away from moisture and light. | [3] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [1][3] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. | [1][5] |
Visualizations
Workflow for Preparation of this compound Solutions
Caption: Workflow for this compound stock and working solution preparation.
Axitinib Signaling Pathway Inhibition
Caption: Axitinib inhibits VEGFR signaling, blocking angiogenesis.[1]
References
Application Note: Therapeutic Drug Monitoring of Axitinib Using Axitinib-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Axitinib in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Axitinib-d3, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM). This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical trials of Axitinib.
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] By inhibiting these receptors, Axitinib blocks angiogenesis, a critical process for tumor growth and metastasis.[2][4] It is approved for the treatment of advanced renal cell carcinoma (RCC).[4] Therapeutic drug monitoring (TDM) of Axitinib is crucial due to its significant inter-individual pharmacokinetic variability, which can impact both therapeutic efficacy and toxicity.[5] A validated LC-MS/MS method using a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification of drug levels in patient plasma.
Mechanism of Action
Axitinib exerts its anti-cancer effects by binding to the ATP-binding site of VEGFRs, which inhibits their kinase activity and downstream signaling pathways.[2][3] This blockade of VEGFR signaling disrupts endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization and growth.[2]
Figure 1: Axitinib's Mechanism of Action.
Experimental Protocol
This protocol is based on a validated LC-MS/MS method for the quantification of Axitinib in human plasma using this compound as an internal standard.[3]
Materials and Reagents
-
Axitinib reference standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Axitinib and this compound in methanol.
-
Working Solutions: Prepare working solutions of Axitinib by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to the desired concentration.
Sample Preparation
-
To 100 µL of plasma sample, add the internal standard solution.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | Eclipse Phenyl (100 x 3.0 mm, 5 µm) |
| Mobile Phase | Methanol and 0.1% formic acid in 10 mM ammonium formate (60:40, v/v) |
| Flow Rate | 0.9 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Method Validation and Performance
The described method has been validated according to regulatory guidelines. The following tables summarize the performance characteristics, with some data being representative of similar validated methods for Axitinib quantification.
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Axitinib | 0.2 - 125 | 0.2 | >0.99 |
Precision and Accuracy (Representative Data)
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low QC | < 10 | < 10 | ± 15 | ± 15 |
| Medium QC | < 10 | < 10 | ± 15 | ± 15 |
| High QC | < 10 | < 10 | ± 15 | ± 15 |
Recovery
| Analyte | Mean Recovery (%) |
| Axitinib | 63.41 |
| This compound | 67.00 |
Stability
Axitinib has been shown to be stable in plasma under various storage conditions, including short-term at room temperature, long-term at -80°C, and through multiple freeze-thaw cycles.[4]
Therapeutic Drug Monitoring Workflow
The process of TDM for Axitinib involves several key steps, from sample collection to dose adjustment, to optimize patient outcomes.
Figure 2: Therapeutic Drug Monitoring Workflow.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and accurate tool for the therapeutic drug monitoring of Axitinib in human plasma. The use of this compound as an internal standard ensures the robustness of the assay. This protocol can be effectively implemented in research and clinical settings to support pharmacokinetic studies and personalized dosing strategies for patients undergoing Axitinib therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axitinib pharmacologic therapeutic monitoring reveals severe under-exposure despite titration in patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Axitinib and Axitinib-d3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and robust quantification of Axitinib and its deuterated internal standard, Axitinib-d3, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a liquid-liquid extraction procedure for sample preparation and utilizes a reversed-phase chromatographic separation. The mass spectrometric detection is performed in the Multiple Reaction Monitoring (MRM) mode, providing high selectivity and accuracy. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Axitinib in a research setting.
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor.[1] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), playing a crucial role in inhibiting angiogenesis, a vital process for tumor growth and metastasis.[2][3] Accurate quantification of Axitinib in biological matrices is essential for pharmacokinetic assessments and to understand its disposition in preclinical and clinical research. LC-MS/MS offers the required sensitivity and specificity for this purpose. The use of a stable isotope-labeled internal standard, this compound, ensures high precision and accuracy by compensating for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Axitinib and this compound reference standards
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ammonium bicarbonate
-
Tert-butyl methyl ether (TBME)
-
Human plasma (with anticoagulant)
Sample Preparation: Liquid-Liquid Extraction
-
Thaw frozen human plasma samples at room temperature.
-
Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound in 50:50 methanol:water).
-
Add 100 µL of 5 mM ammonium bicarbonate solution as an extraction buffer and vortex.[4]
-
Add 2.0 mL of tert-butyl methyl ether to the sample.[4]
-
Vortex the mixture for 10 minutes at 2000 rpm.[4]
-
Centrifuge the samples at 4000 rpm for 5 minutes at 5°C.[4]
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 50°C.[4]
-
Reconstitute the dried extract in 300 µL of the mobile phase.[4]
-
Vortex thoroughly and inject the sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Axitinib and this compound.
Table 1: Chromatographic Conditions [4]
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | Eclipse Phenyl, 100 x 3.0 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) Methanol : 10 mM Ammonium Formate with 0.1% Formic Acid |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Conditions [4]
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas Flow | 3.00 L/min |
| Drying Gas Flow | 10.00 L/min |
| Interface Temperature | 350°C |
| Heat Block Temperature | 350°C |
Table 3: MRM Transitions and Compound-Specific Parameters [4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Axitinib | 387.4 | 356.1 | 20 |
| This compound | 390.4 | 359.1 | 20 |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of Axitinib in human plasma. The use of this compound as an internal standard effectively corrects for any variability during the sample preparation and injection process. The chromatographic conditions provide a good peak shape and a short run time of 4.0 minutes, with Axitinib and the internal standard eluting at approximately 1.89 minutes.[4] The assay has been shown to be linear over a concentration range of 0.2 to 125 ng/mL.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for Axitinib quantification.
Axitinib Signaling Pathway
Caption: Axitinib's inhibition of the VEGFR signaling pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and efficient tool for the quantification of Axitinib in human plasma. The protocol is well-suited for researchers in pharmacology and drug development who require accurate measurement of Axitinib concentrations for their studies. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the drug's mechanism of action.
References
Application Note: Mitigating Matrix Effects in the Bioanalysis of Axitinib using Axitinib-d3 Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) used in the treatment of advanced renal cell carcinoma. Therapeutic Drug Monitoring (TDM) of Axitinib is crucial to optimize dosage, maximize therapeutic efficacy, and minimize toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying Axitinib in biological matrices due to its high sensitivity and selectivity.[1]
However, a significant challenge in LC-MS/MS bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components from the biological sample.[2] These effects can compromise the accuracy, precision, and reproducibility of the analytical method.[2] To compensate for these variations, a stable isotope-labeled internal standard (SIL-IS), such as Axitinib-d3, is the gold standard. A SIL-IS is chemically identical to the analyte and co-elutes chromatographically, experiencing similar matrix effects and variations during sample processing, thereby providing a reliable means for normalization and ensuring accurate quantification.[3]
This application note provides a detailed protocol for the quantitative analysis of Axitinib in human plasma using this compound as an internal standard, with a specific focus on the evaluation and mitigation of matrix effects as per regulatory guidelines.[4][5]
Experimental Protocols
Materials and Reagents
-
Analytes: Axitinib reference standard, this compound (internal standard).
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium formate, Deionized water, Human plasma (drug-free, sourced from at least six different lots).
-
Consumables: Microcentrifuge tubes, analytical balance, volumetric flasks, pipettes, 96-well plates, HPLC vials.
-
Equipment: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, HPLC or UPLC system, analytical column (e.g., Eclipse Phenyl, 100 x 3.0 mm, 5 µm), sample concentrator/evaporator.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Axitinib and this compound in a suitable solvent (e.g., DMSO/methanol) to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Axitinib stock solution with a 50:50 methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.[6]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 20 ng/mL) for spiking into plasma samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for Axitinib analysis.[6]
-
Pipette 100 µL of human plasma (blank, standard, or QC sample) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to all samples except for the blank matrix.
-
Vortex the mixture for 30 seconds.
-
Add 1.0 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 10 minutes at approximately 2000 rpm.[6]
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 60:40 v/v methanol and 0.1% formic acid in 10 mM ammonium formate) and vortex.[6]
-
Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following table outlines typical parameters for the analysis of Axitinib and this compound. Optimization is recommended for specific instrumentation.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC |
| Column | Eclipse Phenyl (100 x 3.0 mm, 5 µm) or equivalent[6] |
| Mobile Phase | A: 0.1% Formic Acid in 10 mM Ammonium FormateB: MethanolRatio: 40:60 (A:B)[6] |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | ~4.0 minutes[6] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive (ESI+) |
| MRM Transition | Axitinib: m/z 387.0 -> 356.0This compound: m/z 390.0 -> 359.0 |
| Collision Energy | Optimized for specific instrument (e.g., Axitinib: 20V, IS: 18V)[7] |
| Dwell Time | ~100-200 msec |
Protocol for Matrix Effect Evaluation
To quantitatively assess the matrix effect, three sets of samples are prepared at low and high QC concentrations, as recommended by the FDA.[4][8]
-
Set A (Neat Solution): Prepare the analyte and IS in the reconstitution solvent at concentrations equivalent to 100% recovery.
-
Set B (Post-Extraction Spike): Extract six different lots of blank plasma. Spike the dried residue with the analyte and IS during the reconstitution step.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into six different lots of blank plasma before the liquid-liquid extraction procedure.
Calculations:
-
Recovery (RE %): Measures the efficiency of the extraction process.
-
RE % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
-
Matrix Factor (MF): Quantifies the degree of ion suppression or enhancement.
-
MF = Mean Peak Area of Set B / Mean Peak Area of Set A
-
-
IS-Normalized Matrix Factor (IS-Normalized MF): The most critical parameter when using a SIL-IS. It demonstrates the ability of the IS to compensate for matrix variability.
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix lots should not exceed 15%.[3]
Data Presentation
The following tables summarize validation data for a method utilizing Axitinib and its deuterated internal standard, this compound.[6]
Table 1: Extraction Recovery of Axitinib and this compound
| Analyte | Concentration Level | Mean Recovery (%) | % CV |
| Axitinib | LQC (~0.6 ng/mL) | 62.54 | 4.2 |
| MQC (~50 ng/mL) | 63.88 | 3.1 | |
| HQC (~100 ng/mL) | 63.81 | 2.8 | |
| This compound | One Concentration | 67.00 | 3.5 |
LQC: Low Quality Control; MQC: Middle Quality Control; HQC: High Quality Control.
Table 2: Matrix Effect Assessment for Axitinib using this compound
| Concentration Level | Parameter | Axitinib | This compound | IS-Normalized MF | % CV |
| LQC | Matrix Factor (MF) | 0.98 | 0.97 | 1.01 | 3.9 |
| HQC | Matrix Factor (MF) | 1.02 | 0.99 | 1.03 | 2.7 |
Data synthesized from multiple sources demonstrating typical performance. The IS-Normalized MF is close to 1, and the %CV is well below 15%, indicating that this compound effectively compensates for matrix effects.[3][6]
Visualization
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Axitinib quantification.
Matrix Effect Assessment Logic
Caption: Logic for calculating matrix factor and recovery.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Troubleshooting & Optimization
Troubleshooting poor peak shape of Axitinib-d3 in LC-MS
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape of Axitinib-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in LC-MS analysis. It can compromise resolution, reduce sensitivity, and affect accurate quantification.
Potential Causes & Solutions:
-
Secondary Interactions: Polar analytes, like Axitinib, can have secondary interactions with active sites on the stationary phase, such as residual silanol groups on silica-based C18 columns.[1] These interactions can delay the elution of a portion of the analyte, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Using a mobile phase with an appropriate pH can suppress the ionization of silanol groups or the analyte itself, minimizing unwanted interactions. For Axitinib, which is a basic compound, using a low pH mobile phase (e.g., with 0.1% formic acid) can protonate the analyte and reduce silanol interactions.[2][3] Some methods have found success with a pH of 4.6.[4][5]
-
Solution 2: Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., phenyl column) to minimize silanol interactions.[6] An organo-silica hybrid column might also offer better peak shape for basic compounds.[7]
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak tailing.[8]
-
Column Degradation or Contamination: Accumulation of strongly retained matrix components at the column inlet or degradation of the stationary phase can cause peak distortion.[1][10]
-
Solution 1: Use a Guard Column: A guard column can protect your analytical column from contaminants.
-
Solution 2: Flush the Column: Reverse-flush the column with a strong solvent to remove contaminants.[11]
-
Solution 3: Replace the Column: If flushing doesn't improve the peak shape, the column may be permanently damaged and require replacement.[11]
-
-
Extra-Column Effects: Dead volume in the system, such as from poorly fitted connections or excessive tubing length between the column and detector, can cause peak broadening and tailing.[1][3]
-
Solution: Check Connections: Ensure all fittings and tubing are properly connected and that there are no gaps. Use tubing with a narrow internal diameter and keep the length to a minimum.[11]
-
Q2: I am observing peak fronting for this compound. What does this indicate and what are the troubleshooting steps?
Peak fronting, where the peak appears as a "shark fin" or "sailboat" shape, is less common than tailing but can also significantly impact data quality.[9]
Potential Causes & Solutions:
-
Sample Overload: This is the most common cause of peak fronting.[9] When the concentration of the analyte is too high, the stationary phase becomes saturated, and excess molecules travel through the column more quickly, eluting at the front of the peak.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move too quickly at the column head, resulting in a distorted, fronting peak.[11][13]
-
Low Column Temperature (less common): In some cases, a column temperature that is too low can contribute to peak fronting.[9][11]
-
Column Collapse: A sudden physical change or void in the column packing material can lead to severe peak fronting. This often affects all peaks in the chromatogram.[15]
Q3: Could the deuterated internal standard (this compound) itself be the cause of the poor peak shape?
While stable isotope-labeled internal standards like this compound are ideal, they are not entirely immune to issues.
Potential Considerations:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[16] If there is a co-eluting matrix component that causes interference (e.g., ion suppression), this slight shift in retention time can cause the analyte and internal standard to be affected differently, potentially leading to inaccurate quantification.[17]
-
Purity of the Internal Standard: Ensure the this compound internal standard is of high purity. Impurities could potentially co-elute and interfere with the peak shape.
-
Differential Matrix Effects: Even with a co-eluting deuterated internal standard, severe matrix effects can sometimes suppress the ionization of the analyte and internal standard to different extents, although this is less common.[17]
Troubleshooting Steps:
-
Overlay Chromatograms: Compare the chromatograms of Axitinib and this compound. Note any significant differences in peak shape or retention time.
-
Assess Matrix Effects: Prepare samples by spiking Axitinib and this compound into both the solvent (neat solution) and an extracted blank matrix. Compare the peak shapes and responses. A significant change in the presence of the matrix indicates a matrix effect.
-
Check for Co-eluting Interferences: Analyze a blank matrix sample to check for any endogenous peaks that might be co-eluting with and distorting the this compound peak.
Experimental Protocols & Data
Protocol 1: Mobile Phase Preparation (Example)
This protocol is based on a common mobile phase composition used for Axitinib analysis.[2]
Objective: To prepare a mobile phase suitable for the reversed-phase LC-MS analysis of Axitinib.
Materials:
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sterile, filtered solvent bottles
-
Graduated cylinders
-
0.2 µm solvent filter apparatus
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Measure 999 mL of ultrapure water into a clean 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water to create a 0.1% formic acid solution.
-
Cap the bottle and mix thoroughly.
-
-
Prepare Mobile Phase B (Organic):
-
Measure 1 L of acetonitrile into a separate, clean 1 L solvent bottle.
-
-
Degas Solvents:
-
Degas both mobile phases for at least 15 minutes using an ultrasonicator or an inline degasser to prevent air bubbles in the LC system.[18]
-
-
System Setup:
-
Place the solvent lines into the appropriate bottles, ensuring the filters are submerged.
-
The mobile phases can be run in a gradient elution mode as specified by your analytical method.
-
LC-MS Parameters for Axitinib Analysis
The following tables summarize typical LC-MS conditions reported in the literature for the analysis of Axitinib. These can serve as a starting point for method development and troubleshooting.
Table 1: Liquid Chromatography Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | AcQuity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[2] | Kromosil C18 (150 x 4.6 mm, 5 µm)[5] | Eclipse Phenyl (100 x 3.0 mm, 5 µm)[6] | Zorbax C18 (50 x 4.6 mm, 5 µm)[19] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] | Perchloric acid buffer (pH 4.6)[5] | 0.1% Formic acid in 10mM Ammonium Formate[6] | 10mM Ammonium Formate[19] |
| Mobile Phase B | Acetonitrile[2] | Acetonitrile[5] | Methanol[6] | Acetonitrile[19] |
| Gradient/Isocratic | Gradient[2] | Isocratic (65:35 A:B)[5] | Isocratic (40:60 A:B)[6] | Isocratic (30:70 A:B)[19] |
| Flow Rate | Varies | 1.0 mL/min[5] | 0.8 mL/min (assumed from similar methods) | 0.87 mL/min[19] |
| Column Temp. | Varies | 30 °C[5] | 40 °C[6] | Not Specified |
| Injection Volume | 10 µL (assumed) | 10 µL[5] | Not Specified | Not Specified |
| Internal Standard | Testosterone[2] | Crizotinibe[5] | This compound[6] | Not Specified |
Table 2: Mass Spectrometry Conditions
| Parameter | Method 1 | Method 2 |
| Ionization Mode | ESI Positive[20] | ESI Positive[21] |
| Scan Type | Multiple Reaction Monitoring (MRM)[20] | Multiple Reaction Monitoring (MRM)[21] |
| Axitinib Transition | m/z 387.0 → 355.96[20] | Not specified |
| This compound Transition | m/z 390.2 → 360.1 (Typical, based on structure) | Not specified |
| Internal Standard Transition | m/z 399.3 → 282.96 (Sunitinib)[20] | Not specified |
| Source Temperature | 500 °C[20] | 400 °C[21] |
| Capillary/Ion Spray Voltage | 1 kV[20] | 3000 V[21] |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for diagnosing and resolving poor peak shape issues.
Caption: General troubleshooting workflow for poor LC-MS peak shape.
Caption: Common causes of peak tailing in LC-MS.
Caption: Common causes of peak fronting in LC-MS.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. support.waters.com [support.waters.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 17. myadlm.org [myadlm.org]
- 18. irjweb.com [irjweb.com]
- 19. journalppw.com [journalppw.com]
- 20. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression of Axitinib-d3 signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of the Axitinib-d3 signal during LC-MS/MS experiments.
Troubleshooting Guide
This guide provides step-by-step solutions for specific issues you may encounter during your analysis.
Q1: My this compound signal is suddenly low, erratic, or has disappeared. What should I check first?
A sudden drop in signal intensity can be alarming. It is crucial to systematically differentiate between an instrument-related issue and a method-related problem like ion suppression.
Recommended Troubleshooting Workflow:
-
Verify Instrument Performance: Before investigating sample-specific issues, confirm the LC-MS/MS system is performing optimally.
-
Inject a system suitability test (SST) sample. This should be a pure, neat solution of Axitinib and this compound in a clean solvent (e.g., mobile phase).
-
If the SST fails (low intensity, poor peak shape): The issue is likely with the instrument. Check for common problems such as a dirty ion source, clogged lines, or detector issues.
-
If the SST passes: The instrument is performing as expected. The problem is likely related to your sample matrix or methodology, with ion suppression being a primary suspect.
-
-
Investigate Ion Suppression: If the instrument is functioning correctly, the issue is likely due to components within your prepared biological sample that are co-eluting with this compound and interfering with its ionization.
The following diagram illustrates this logical troubleshooting process.
Q2: How can I definitively confirm that ion suppression is affecting my this compound signal?
The most direct way to identify and locate regions of ion suppression in your chromatogram is by performing a post-column infusion experiment .[1] This technique involves continuously infusing a standard solution of your analyte (this compound) directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column.[1]
Principle: You will observe a steady, flat baseline signal from the continuously infused analyte. When matrix components that cause ion suppression elute from the column, they will interfere with the ionization of the infused analyte, causing a dip or drop in the baseline signal.[1] If this dip occurs at the retention time of this compound, it confirms that co-eluting matrix components are suppressing its signal.
Q3: My post-column infusion test confirms suppression at the retention time of this compound. What are my options?
Once ion suppression is confirmed, the goal is to either remove the interfering compounds from the sample or chromatographically separate them from your analyte.
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[2] While simple protein precipitation (PPT) is fast, it often leaves behind phospholipids and other small molecules that are major sources of ion suppression.[3][4] More rigorous techniques are recommended.
-
Supported Liquid Extraction (SLE): Often provides high analyte recovery with minimal matrix effects and is a good first choice.[5][6]
-
Solid-Phase Extraction (SPE): Can provide very clean extracts but may require method development to optimize recovery.[2][5] Mixed-mode cation exchange (MCX) SPE has shown high recovery for Axitinib, but may still exhibit matrix effects that require sample dilution.[5]
-
Liquid-Liquid Extraction (LLE): Can yield very clean extracts but may have lower recovery for some compounds.[1][7]
-
-
Optimize Chromatographic Conditions: If sample preparation cannot be changed, modifying the LC method can shift the retention time of this compound away from the region of ion suppression.[1][2]
-
Modify the Gradient: Adjust the mobile phase gradient to increase the separation between this compound and the interfering peaks.
-
Change Column Chemistry: If using a standard C18 column, consider switching to a phenyl column, which provides different selectivity and may better resolve Axitinib from matrix components.[8]
-
Reduce Flow Rate: Lowering the flow rate can sometimes reduce the severity of ion suppression.[1]
-
The relationship between these strategies is shown below.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a type of matrix effect where components in a sample other than the analyte of interest reduce the efficiency of the analyte's ionization in the mass spectrometer's source.[9] This leads to a lower-than-expected signal, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of this compound in biological samples like plasma or serum, endogenous compounds such as phospholipids, salts, and proteins can co-elute and compete with this compound for ionization, leading to an underestimation of its true concentration.[2][4]
Q2: What are the most common sources of ion suppression when analyzing Axitinib in biological matrices?
The most common sources of ion suppression in bioanalysis using electrospray ionization (ESI), the typical method for Axitinib, are:
-
Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic and often elute in the middle of reversed-phase gradients where many drugs, including Axitinib, are found.[4]
-
Salts and Buffers: Non-volatile salts from the sample matrix or buffers can build up on the ion source, reducing its efficiency.[1]
-
Endogenous Metabolites: The complex biological matrix contains numerous small molecules that can co-elute with the analyte.[2]
-
Co-administered Drugs: Other medications taken by a patient can also co-elute and cause suppression.[10]
Q3: Which sample preparation technique is most effective at minimizing ion suppression for Axitinib?
There is no single "best" method, as the choice depends on the required sensitivity and laboratory workflow. However, methods providing cleaner extracts are superior for minimizing ion suppression.
-
Supported Liquid Extraction (SLE): This technique has demonstrated favorable results for molecularly targeted drugs like Axitinib, showing a good balance of high recovery and minimal matrix effects.[5][6]
-
Solid-Phase Extraction (SPE): Offers excellent cleanup but requires careful method development. Mixed-mode cation exchange (MCX) SPE can yield high recovery (>80%) for Axitinib, but may still result in significant matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts than protein precipitation.[1] One validated method for Axitinib using LLE reported a recovery of 63.41%.[7]
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective at removing phospholipids and other interfering substances.[3][4] Studies show that for Axitinib, PPT can lead to a significant decrease in peak intensity over repeated measurements due to the accumulation of impurities.[5]
Data Summary: Comparison of Sample Preparation Methods for Axitinib
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (ME) | Comments |
| Protein Precipitation (PPT) | >80% | Significant | Simple, but prone to signal loss on repeat injections due to impurities.[5] |
| Liquid-Liquid Extraction (LLE) | ~63% | Not explicitly stated | Provides cleaner extracts than PPT.[1][7] |
| SPE (Mixed-Mode Cation Exchange) | >80% | Pronounced (Factor >2) | High recovery but significant matrix effects may require sample dilution.[5] |
| Supported Liquid Extraction (SLE) | >80% for many TKIs | Minimal | Considered a favorable first-choice method due to good recovery and low matrix effects.[5] |
Note: Recovery and Matrix Effect values can vary significantly based on the specific protocol, reagents, and matrix used.
Q4: How can I optimize my LC method to reduce ion suppression?
Optimizing chromatography is key to separating this compound from interfering matrix components.[2]
-
Chromatographic Separation: Ensure baseline separation of the Axitinib peak from any endogenous peaks. Using ultra-high-performance liquid chromatography (UHPLC) systems with small particle columns can dramatically improve peak resolution and separation from interferences.[11]
-
Mobile Phase: Adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase is common practice and improves the ionization of Axitinib in positive ion mode.[12]
-
Column Choice: While C18 columns are widely used, a phenyl column can offer alternative selectivity for tyrosine kinase inhibitors like Axitinib and may be effective at resolving it from interfering compounds.[8][13]
-
Metal-Free Systems: For some compounds, interactions with the metal surfaces of standard HPLC columns and frits can cause peak tailing and signal loss. Using metal-free or bio-inert columns can sometimes mitigate these effects, although this is less commonly reported as a primary issue for Axitinib.[14]
Q5: Does using this compound as an internal standard completely eliminate the problem of ion suppression?
Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative bioanalysis and is the best way to compensate for ion suppression.[2] The underlying assumption is that Axitinib and this compound, being chemically identical and co-eluting, will be affected by the matrix in the exact same way.[8] Therefore, the ratio of their peak areas should remain constant even if both signals are suppressed.
However, it does not eliminate the root cause of suppression. In cases of severe ion suppression, the signal for both the analyte and the internal standard can be reduced so drastically that they fall below the lower limit of quantification (LLOQ), making accurate measurement impossible.[4] Therefore, the primary goal should always be to minimize the underlying ion suppression through effective sample cleanup and chromatography, and then use the SIL-IS to correct for any remaining, unavoidable matrix effects.
Key Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
-
Prepare Solutions:
-
Infusion Solution: A standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong, stable signal (e.g., 20 ng/mL).
-
Blank Matrix Sample: Extract a blank plasma/serum sample (from a drug-free source) using the exact same sample preparation procedure you use for your study samples.
-
-
System Setup (Refer to Diagram Above):
-
Place the Infusion Solution in a syringe and load it onto a syringe pump.
-
Disconnect the LC outlet from the MS inlet.
-
Using a T-union, connect the LC outlet and the syringe pump outlet to the MS inlet.
-
Set the syringe pump to a low, constant flow rate (e.g., 5-10 µL/min).
-
-
Execution:
-
Start the syringe pump and allow the MS signal for this compound to stabilize. You should see a high, flat baseline in your data acquisition software.
-
Begin your standard LC gradient run.
-
Inject the prepared Blank Matrix Sample onto the LC column.
-
Monitor the this compound signal (MRM transition) throughout the entire chromatographic run.
-
-
Analysis:
-
Examine the infused baseline. Any significant downward dips indicate regions where co-eluting matrix components are causing ion suppression.
-
Compare the timing of these dips with the known retention time of this compound from a standard injection. If a dip coincides with the retention time, ion suppression is confirmed.
-
Protocol 2: Quantitative Evaluation of Matrix Factor (MF)
This protocol helps quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a specific concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix. After the final evaporation step, reconstitute the residue with the solutions from Set A. This adds the matrix components to the analyte just before injection.
-
Set C (Aqueous Standard): An equivalent standard prepared in pure solvent, often the same as Set A.
-
-
Calculation:
-
The Matrix Factor (MF) is calculated for each lot of matrix:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Internal Standard Normalized MF:
-
To assess how well the internal standard compensates for the matrix effect, calculate the IS-normalized MF:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should ideally be ≤15%.[8] This demonstrates that the internal standard is tracking the variability in suppression between different sources of matrix.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. providiongroup.com [providiongroup.com]
- 10. mdpi.com [mdpi.com]
- 11. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 12. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Axitinib-d3 Analysis Technical Support Center
Welcome to the technical support center for Axitinib-d3 analysis. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during bioanalytical method development, with a specific focus on resolving co-elution issues involving Axitinib and its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Axitinib, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because SIL internal standards have nearly identical physicochemical properties to the analyte, they co-elute closely and experience similar matrix effects (ion suppression or enhancement).[1][2][3] This allows for accurate correction of variations during sample preparation and analysis, ensuring reliable quantification.[3]
Q2: What is co-elution, and why is it a problem for my analysis?
A2: Co-elution occurs when the analyte (Axitinib) and its internal standard (this compound) or, more commonly, an interfering compound from the biological matrix, exit the chromatography column at the same time. While Axitinib and this compound can be distinguished by their mass difference in the mass spectrometer, co-elution with matrix components can be problematic.[1] These interfering substances can compete with the analyte and IS for ionization in the MS source, leading to ion suppression (a decreased signal) or ion enhancement (an increased signal).[1][4] This phenomenon, known as the matrix effect, can compromise the accuracy and reproducibility of the analytical method.[5]
Q3: My this compound peak is showing interference or an inconsistent response. What are the likely causes?
A3: Inconsistent internal standard response is a common issue in LC-MS/MS analysis. The primary causes include:
-
Matrix Effects: Co-eluting endogenous substances from the plasma or serum are suppressing or enhancing the ionization of this compound.[5]
-
Poor Chromatographic Resolution: The analytical column and mobile phase conditions are not adequately separating this compound from interfering components.
-
Suboptimal Sample Preparation: The sample cleanup procedure (e.g., protein precipitation, solid-phase extraction) is insufficient to remove interfering matrix components.[6]
-
Analyte Suppressing the IS: At high concentrations, the analyte (Axitinib) itself can sometimes suppress the signal of the co-eluting internal standard.[4][5]
Troubleshooting Guide: Resolving this compound Co-elution
If you are experiencing issues with this compound co-elution, follow this logical troubleshooting workflow. The goal is to systematically optimize your sample preparation and chromatographic method to achieve baseline separation from interfering matrix components.
Step 1: Evaluate Matrix Effects
Before making significant changes, confirm that matrix effects are the root cause. This can be done by performing a post-column infusion experiment with this compound while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
Step 2: Enhance Sample Preparation
The cleanest samples minimize the risk of co-elution with matrix interferences. While simple protein precipitation (PPT) is fast, it may not be sufficient.
-
Recommended Protocol: Solid-Phase Extraction (SPE) SPE provides a more rigorous cleanup than PPT by selectively isolating the analyte and internal standard.
Caption: Standard workflow for Solid-Phase Extraction (SPE). Detailed SPE Protocol:
-
Sorbent: Use a mixed-mode polymeric sorbent like Oasis MCX or a hydrophilic-lipophilic balance (HLB) sorbent.[6]
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Pre-treat plasma samples by diluting with an acidic solution (e.g., 4% phosphoric acid) to ensure Axitinib is ionized. Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with an acidic wash solution (e.g., 0.1% formic acid in water) to remove polar interferences, followed by a weak organic wash (e.g., 20% methanol) to remove less polar interferences.
-
Elute: Elute Axitinib and this compound with a basic organic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in the initial mobile phase for injection.
-
Step 3: Optimize Chromatographic Conditions
If improved sample preparation is insufficient, chromatographic optimization is necessary. The goal is to alter the selectivity of the separation to move the this compound peak away from any remaining interferences.
Comparison of Validated LC Methods for Axitinib
The table below summarizes successful chromatographic conditions from published, validated methods. Use these as a starting point for your optimization.
| Parameter | Method 1 | Method 2[7] | Method 3[8] | Method 4[9] |
| Column | Eclipse Phenyl (100x3.0 mm, 5µm) | Waters XBridge® Phenyl (2.1x50 mm, 3.5µm) | Kinetex C18 (100x3.0 mm, 2.6µm) | AcQuity UPLC BEH C18 (50x2.1 mm, 1.7µm) |
| Mobile Phase A | 0.1% Formic Acid in 10mM Ammonium Formate | 10mM Ammonium Bicarbonate in Water:Methanol (9:1) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | 10mM Ammonium Bicarbonate in Methanol:Water (9:1) | Acetonitrile | Acetonitrile |
| Flow Rate | Not specified | 400 µL/min | 0.3 mL/min | Not specified |
| Mode | Isocratic (40:60 A:B) | Gradient | Gradient | Gradient |
| Run Time | 4.0 min | 7.0 min | Not specified | 6.5 min |
| Retention Time | ~1.89 min | < 3.0 min | Not specified | Not specified |
Troubleshooting Actions:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. This significantly alters the selectivity of the separation for different compound classes.
-
Adjust the Mobile Phase pH: Using additives like formic acid (pH ~2.7) or ammonium formate/bicarbonate (pH ~6.8) changes the ionization state of Axitinib and interfering compounds, which can drastically alter retention and peak shape.[7][9][10]
-
Switch the Column Chemistry: If a standard C18 column fails to provide resolution, consider a Phenyl-hexyl column. The pi-pi interactions of the phenyl stationary phase can offer unique selectivity for aromatic compounds like Axitinib.[7][11]
-
Modify the Gradient: Make the gradient shallower (i.e., increase the percentage of organic solvent more slowly) around the elution time of this compound. This will increase the separation between closely eluting peaks.
Step 4: Re-evaluate Method Performance
After making any changes, it is critical to re-evaluate the method's performance. Inject a full set of calibration standards and quality control (QC) samples prepared in the biological matrix. Confirm that the specificity, accuracy, precision, and linearity of the method meet the required validation criteria.[5]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bioanalytics.substack.com [bioanalytics.substack.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 7. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a bioanalytical method for the quantification of axitinib from plasma and capillary blood using volumetric absorptive microsampling (VAMS) and on-line solid phase extraction (SPE) LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalppw.com [journalppw.com]
- 11. researchgate.net [researchgate.net]
Axitinib-d3 Internal Standard: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding calibration curve issues encountered when using Axitinib-d3 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for Axitinib is non-linear at higher concentrations. What are the potential causes and solutions?
A1: Non-linearity, particularly at the upper end of the calibration curve, is a common issue in LC-MS/MS analysis. Several factors can contribute to this phenomenon.
Potential Causes:
-
Detector Saturation: The most frequent cause of non-linearity at high concentrations is the saturation of the mass spectrometer's detector.[1] When the ion intensity exceeds the detector's linear range, the response is no longer proportional to the analyte concentration.[1]
-
Ionization Saturation/Suppression: At high analyte concentrations, the efficiency of the electrospray ionization (ESI) process can decrease, leading to a plateau in the signal response. Co-eluting matrix components can also suppress the ionization of both the analyte and the internal standard, and this effect may not be consistent across the concentration range.
-
Formation of Multimers: At high concentrations, analytes can sometimes form dimers or other multimers, which will have different mass-to-charge ratios and will not be detected at the transition of the monomeric analyte, leading to a flattened curve.[2]
-
Isotopic Contribution: At very high concentrations of Axitinib, the natural isotopic abundance of elements like carbon and nitrogen can lead to a small signal at the mass of the deuterated internal standard (this compound), a phenomenon known as isotopic crosstalk. This can artificially alter the analyte/internal standard ratio.
Troubleshooting Steps:
-
Dilute Samples: The most straightforward solution for detector and ionization saturation is to dilute the high-concentration samples to bring them within the linear range of the assay.
-
Optimize MS Parameters: It may be possible to reduce the instrument's sensitivity to avoid detector saturation. This can be achieved by adjusting parameters such as collision energy or by using a less intense product ion transition for quantification at higher concentrations.[1]
-
Evaluate Linearity Range: Re-evaluate the linear dynamic range of your assay. It may be necessary to narrow the calibration curve range to the portion that is demonstrably linear. For concentrations above this range, sample dilution is required.
-
Use a Quadratic Curve Fit: If the non-linearity is predictable and reproducible, using a quadratic (1/x² weighted) regression model for the calibration curve can be considered. However, this approach should be used with caution and may require justification for regulated bioanalysis.[3]
Q2: I'm observing poor precision and accuracy in my low-concentration quality control (QC) samples. Could the this compound internal standard be the cause?
A2: Inconsistent results at the lower limit of quantitation (LLOQ) can be frustrating. While several factors can contribute, issues with the internal standard are a key area to investigate.
Potential Causes Related to Internal Standard:
-
Inconsistent Recovery: Although stable isotope-labeled internal standards like this compound are expected to have similar extraction recovery to the analyte, differences can occur.[4] This is especially true if the sample preparation process is not well-controlled.
-
Deuterium Exchange: While less common for stably placed deuterium atoms, there is a possibility of H/D exchange if the samples are exposed to harsh pH conditions or stored improperly for extended periods. This would lead to a decrease in the internal standard signal and an overestimation of the analyte concentration.[4]
-
Analyte in Internal Standard: The this compound material may contain a small amount of unlabeled Axitinib as an impurity. This would artificially inflate the analyte response, especially at the LLOQ, leading to positive bias and poor accuracy.
Troubleshooting Steps:
-
Verify Internal Standard Purity: Analyze a high-concentration solution of the this compound internal standard alone to check for the presence of unlabeled Axitinib. The response for the analyte's mass transition should be negligible.
-
Optimize Sample Preparation: Ensure the sample extraction procedure is robust and reproducible. Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to find the one with the most consistent recovery for both Axitinib and this compound.
-
Assess Matrix Effects: Evaluate the matrix effect in at least six different lots of the biological matrix.[5] This is done by comparing the analyte/internal standard peak area ratio in post-extraction spiked samples to that of a neat solution. Significant variability between lots indicates that the internal standard is not adequately compensating for matrix effects.
-
Check for Contamination and Carryover: Inject a blank sample immediately after the highest calibration standard to ensure there is no carryover affecting the subsequent LLOQ samples.
Q3: The peak area of my this compound internal standard is highly variable across my analytical run. What should I investigate?
A3: A stable internal standard response is crucial for reliable quantification. Significant variation can indicate issues with sample processing, the LC-MS system, or the stability of the internal standard itself.
Potential Causes:
-
Inconsistent Sample Preparation: This is a primary cause of variable internal standard response. Pipetting errors during the addition of the internal standard or inconsistent extraction efficiencies between samples will lead to variability.
-
LC System Issues: Problems with the autosampler, such as inconsistent injection volumes or air bubbles in the syringe, can cause fluctuating peak areas.
-
MS Source Instability: A dirty or unstable ion source can lead to erratic ionization and fluctuating signal intensity for both the analyte and the internal standard.
-
Internal Standard Stability: this compound may be degrading in the processed samples while they are in the autosampler waiting for injection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable internal standard peak area.
Data Summary Tables
The following tables summarize key parameters from a validated LC-MS/MS method for the quantification of Axitinib in human plasma using this compound as the internal standard.[1]
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | Eclipse Phenyl (100 x 3.0 mm, 5 µm) |
| Mobile Phase | Methanol : 0.1% Formic Acid in 10 mM Ammonium Formate (60:40 v/v) |
| Flow Rate | 0.9 mL/min |
| Run Time | 4.0 minutes |
| Internal Standard | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Axitinib | 387.1 | 356.1 |
| This compound | 390.1 | 359.1 |
Table 3: Calibration Curve and Validation Summary
| Parameter | Result |
| Linear Range | 0.2 - 125 ng/mL |
| Regression Model | Linear with 1/x weighting |
| Correlation Coefficient (r) | ≥ 0.98 |
| Mean Recovery (Axitinib) | 63.41% |
| Mean Recovery (this compound) | 67.00% |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
Experimental Protocols
Protocol: Preparation of Calibration Standards and Quality Controls
This protocol is based on a validated method for the determination of Axitinib in human plasma.[1]
Materials:
-
Axitinib reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Axitinib in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
-
Working Standard Solutions:
-
From the Axitinib stock solution, prepare a series of working standard solutions by serial dilution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike into blank plasma to create the calibration standards.
-
-
Internal Standard Working Solution:
-
Prepare a working solution of this compound at a concentration of 50 ng/mL by diluting the stock solution with 50:50 (v/v) methanol and water.
-
-
Preparation of Calibration Curve Standards:
-
To a set of polypropylene tubes, add a specified volume of blank human plasma.
-
Spike the plasma with the appropriate Axitinib working standard solutions to achieve final concentrations covering the desired linear range (e.g., 0.2, 0.5, 1, 5, 25, 75, 125 ng/mL).
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.6, 60, and 100 ng/mL).
-
Protocol: Sample Extraction (Liquid-Liquid Extraction)
Caption: General workflow for liquid-liquid extraction of Axitinib.
References
Addressing isotopic cross-contribution between Axitinib and Axitinib-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Axitinib and its deuterated internal standard, Axitinib-d3, in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern for Axitinib and this compound analysis?
A: Isotopic cross-contribution, or crosstalk, is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the signal from the analyte (Axitinib) interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), in this case, this compound, or vice versa. This interference can lead to inaccurate quantification of the analyte.
This is a concern for the Axitinib/Axitinib-d3 pair due to a few key factors:
-
Natural Isotope Abundance: Axitinib contains naturally occurring heavier isotopes (e.g., ¹³C, ³⁴S). The signal from Axitinib molecules containing these heavier isotopes can overlap with the mass-to-charge ratio (m/z) of this compound, artificially inflating the internal standard's signal.
-
Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Axitinib as an impurity from its synthesis. This unlabeled portion will contribute to the analyte signal.
-
In-source Fragmentation: Although less common, fragmentation of the analyte or internal standard in the ion source of the mass spectrometer can potentially generate ions that interfere with the respective signals.
Q2: What are the typical mass transitions (m/z) for Axitinib and this compound in LC-MS/MS analysis?
A: The selection of appropriate mass transitions is critical for the selectivity and sensitivity of the LC-MS/MS method. Based on published literature, common multiple reaction monitoring (MRM) transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Axitinib | 387.1 | 356.0 |
| This compound | 390.1 | 359.0 |
Note: These values may vary slightly depending on the instrument and experimental conditions.
Q3: What are the acceptable linearity and sensitivity levels for an Axitinib bioanalytical method?
A: The performance of a bioanalytical method for Axitinib can vary based on the specific application and regulatory requirements. However, published methods provide a general indication of expected performance:
| Parameter | Typical Range |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL |
| Mean Recovery | 85% - 115% |
Troubleshooting Guide: Isotopic Cross-Contribution
This guide provides a systematic approach to identifying and mitigating isotopic cross-contribution between Axitinib and this compound.
Issue: Inaccurate or non-linear calibration curves, especially at the upper and lower limits of quantification.
This is a common symptom of isotopic cross-contribution. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for isotopic cross-contribution.
Experimental Protocols
Protocol 1: Assessment of Axitinib Contribution to this compound Signal
Objective: To quantify the percentage of signal contribution from a high concentration of Axitinib to the this compound MRM channel.
Methodology:
-
Prepare a sample containing only the Upper Limit of Quantification (ULOQ) concentration of Axitinib in the biological matrix.
-
Do not add the this compound internal standard to this sample.
-
Analyze this sample using the established LC-MS/MS method.
-
Monitor the MRM transition for this compound (e.g., 390.1 → 359.0 m/z).
-
Prepare a sample containing only the working concentration of this compound in the biological matrix.
-
Analyze this sample to obtain the reference peak area for the internal standard.
-
Calculate the percentage of cross-contribution using the following formula:
% Contribution = (Peak Area in this compound channel from ULOQ Axitinib sample / Peak Area of this compound at working concentration) * 100
Acceptance Criteria: The contribution should ideally be less than 5% of the response of the internal standard at its working concentration.
Protocol 2: Assessment of this compound Contribution to Axitinib Signal
Objective: To quantify the percentage of signal contribution from the this compound internal standard to the Axitinib MRM channel.
Methodology:
-
Prepare a sample containing only the working concentration of this compound in the biological matrix.
-
Do not add Axitinib to this sample.
-
Analyze this sample using the established LC-MS/MS method.
-
Monitor the MRM transition for Axitinib (e.g., 387.1 → 356.0 m/z).
-
Prepare a sample containing the Lower Limit of Quantification (LLOQ) concentration of Axitinib.
-
Analyze this sample to obtain the reference peak area for the analyte at the LLOQ.
-
Calculate the percentage of cross-contribution using the following formula:
% Contribution = (Peak Area in Axitinib channel from this compound sample / Peak Area of Axitinib at LLOQ) * 100
Acceptance Criteria: The contribution should be less than 20% of the response of the analyte at the LLOQ.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of Axitinib's mechanism of action.
Caption: General experimental workflow for LC-MS/MS bioanalysis.
Caption: Conceptual diagram of isotopic cross-contribution.
Axitinib-d3 Technical Support Center: Best Practices for Storage, Handling, and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage and handling of Axitinib-d3 to prevent degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C for long-term storage, where it can be stable for up to two years.[1] For shorter periods, it can be stored at 4°C, sealed from moisture and light.[2] Upon receiving, it is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1]
Q2: What is the recommended way to prepare and store this compound stock solutions?
A2: It is highly recommended to prepare and use solutions on the same day.[1] If you need to prepare stock solutions in advance, dissolve this compound in a suitable solvent such as DMSO. For storage, aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles.[3][4] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[2][3]
Q3: Can I store this compound solutions at 4°C?
A3: Storing this compound in DMSO at 4°C is not recommended for extended periods. One source suggests it may only be stable for up to two weeks at this temperature.[1] For optimal stability, frozen storage is recommended.
Q4: What are the main factors that can cause this compound degradation?
A4: this compound is susceptible to degradation under certain conditions. The primary factors include:
-
pH: It is highly sensitive to acidic and alkaline conditions.[5][6]
-
Oxidation: Exposure to oxidizing agents can lead to degradation.[]
-
Light: Photolytic degradation can occur upon exposure to light.[]
-
Moisture: Hydrolysis can occur with prolonged exposure to moisture.[]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: When handling this compound, it is important to use appropriate personal protective equipment to avoid inhalation, and contact with eyes and skin.[8] This includes:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing (e.g., a lab coat)
-
A suitable respirator, especially when handling the powder form.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected activity in in-vitro kinase assays.
-
Possible Cause 1: Degradation of this compound due to improper storage.
-
Troubleshooting Step: Verify the storage conditions and age of the compound and its solutions. If stored improperly or for too long, discard the old stock and prepare fresh solutions from a new vial of powder.
-
-
Possible Cause 2: Repeated freeze-thaw cycles of the stock solution.
-
Possible Cause 3: Incorrect final concentration in the assay.
-
Troubleshooting Step: Re-calculate all dilutions. If possible, verify the concentration of the stock solution using a spectrophotometer or HPLC.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause 1: Degradation of the sample.
-
Possible Cause 2: Contamination of the sample or solvent.
-
Troubleshooting Step: Prepare fresh solutions using high-purity solvents and new vials. Ensure all glassware is thoroughly cleaned.
-
Issue 3: Poor solubility of this compound when preparing solutions.
-
Possible Cause 1: Using an inappropriate solvent.
-
Troubleshooting Step: this compound is soluble in DMSO.[2] For aqueous buffers, ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation.
-
-
Possible Cause 2: The compound has precipitated out of solution.
-
Troubleshooting Step: Gentle warming to 60°C and ultrasonication can aid in redissolving the compound in DMSO.[2] However, be cautious with heating as it can accelerate degradation if not done carefully.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 2 years[1] | Keep tightly sealed, away from moisture and light.[2] |
| 4°C | Short-term | Keep tightly sealed, away from moisture and light.[2] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2][3] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[2][3] | Aliquot to avoid freeze-thaw cycles. | |
| 4°C | Up to 2 weeks[1] | Not recommended for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of this compound powder to reach room temperature for at least 1 hour before opening.[1]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: If necessary, facilitate dissolution by gentle warming (up to 60°C) and/or sonication.[2] Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -80°C or -20°C as recommended in Table 1.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol provides a general framework for a stability-indicating HPLC method based on published literature.[5][9]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Altima C18, 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., KH2PO4) in a ratio of approximately 60:40 (v/v).[5] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection: UV detection at 338 nm.[5]
-
-
Forced Degradation Study:
-
Acidic Degradation: Incubate a solution of this compound in a mild acidic solution (e.g., 0.1 N HCl).
-
Alkaline Degradation: Incubate a solution of this compound in a mild alkaline solution (e.g., 0.1 N NaOH).
-
Oxidative Degradation: Incubate a solution of this compound with an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: Expose a solution of this compound to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
-
Sample Analysis:
-
Prepare samples of the stressed solutions at appropriate time points.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: A logical guide to troubleshooting this compound degradation issues.
References
- 1. This compound|1126623-89-9|COA [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-...: Ingenta Connect [ingentaconnect.com]
- 8. kmpharma.in [kmpharma.in]
- 9. Development and validation of Stability Indicating RP-HPLC Method for the Determination of Axitinib in Bulk and its Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Optimizing Axitinib Bioanalysis
A Comprehensive Comparison of Axitinib-d3 and Other Internal Standards for Accurate Quantification in Biological Matrices
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the potent tyrosine kinase inhibitor Axitinib, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides an objective comparison of the stable isotope-labeled internal standard, this compound, with other commonly used non-isotopically labeled internal standards, supported by experimental data from various studies.
The Gold Standard: this compound (Stable Isotope-Labeled IS)
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. This compound, a deuterated analog of Axitinib, is structurally and chemically almost identical to the analyte. This similarity ensures that it co-elutes with Axitinib and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer. This intrinsic property leads to superior accuracy and precision in quantification.
Alternative Approaches: Non-Isotopically Labeled Internal Standards
While stable isotope-labeled standards are preferred, their availability or cost can sometimes lead researchers to consider other small molecule tyrosine kinase inhibitors or structurally similar compounds as internal standards. Commonly reported alternatives for Axitinib analysis include Osimertinib, Crizotinib, and Cytarabine. These compounds are chosen based on their similar chromatographic behavior and ionization properties to Axitinib. However, as they are not structurally identical, they may not perfectly compensate for all potential sources of analytical variability.
Comparative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS methods for Axitinib quantification using different internal standards, as reported in various scientific publications.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) | Source |
| Study A | 0.2 - 125 | 0.2 | Within ±15% | <15% | 63.41% (Axitinib) 67.00% (this compound) | [1] |
| Study B | 2 - 500 | 2 | Within ±15% | <15% | Not Reported | [2] |
Table 2: Method Validation Parameters with Non-Isotopically Labeled Internal Standards
| Internal Standard | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) | Source |
| Osimertinib | 0.01 - 25 | Not Specified | Not Reported | Not Reported | >95% (Axitinib) | [3] |
| Crizotinib | 0.002 - 0.2 (µg/mL) | 0.002 (µg/mL) | 107.31% (at LLOQ) | 6.50% (at LLOQ) | 50.45 - 58.21% (Axitinib) 74.76% (Crizotinib) | [4] |
| Cytarabine | 0.5 - 10 | 0.5 | Not Reported | Not Reported | Not Reported | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for Axitinib analysis using different internal standards.
Protocol 1: Axitinib Analysis using this compound Internal Standard
-
Sample Preparation: Liquid-liquid extraction. To a plasma sample, add this compound internal standard solution. Extract with an organic solvent (e.g., a mixture of ethyl acetate and n-hexane). Evaporate the organic layer and reconstitute the residue in the mobile phase.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for Axitinib and this compound are monitored.
-
Protocol 2: Axitinib Analysis using a Non-Isotopically Labeled Internal Standard (Osimertinib)
-
Sample Preparation: Supported Liquid Extraction (SLE). Plasma samples are pre-treated by adding the internal standard (Osimertinib) and water, followed by vortexing. The mixture is then loaded onto an ISOLUTE® SLE+ column. Elution is performed with methyl tert-butyl ether (MTBE).[3]
-
Chromatographic Conditions:
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Not specified in the provided abstract.
-
Flow Rate: Not specified in the provided abstract.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions: Specific precursor-to-product ion transitions for Axitinib and Osimertinib are monitored.[3]
-
Visualizing the Rationale: Signaling Pathways and Analytical Workflow
To provide a deeper understanding of the context of Axitinib analysis, the following diagrams illustrate the drug's mechanism of action and a typical bioanalytical workflow.
A typical bioanalytical workflow for Axitinib quantification.
Axitinib is a potent inhibitor of several receptor tyrosine kinases involved in angiogenesis and tumor growth. Understanding its mechanism of action is crucial for drug development and clinical research.
Axitinib's inhibition of key signaling pathways.
Conclusion: Making an Informed Decision
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Axitinib.
-
This compound stands out as the superior choice due to its stable isotope-labeled nature, which provides the most accurate and precise quantification by effectively compensating for matrix effects and other sources of analytical variability. The data consistently shows that methods using this compound meet stringent validation criteria.
-
Non-isotopically labeled internal standards , such as Osimertinib, Crizotinib, and Cytarabine, can be viable alternatives. However, their performance may be more matrix-dependent, and they may not fully compensate for variations in analyte recovery and ionization to the same extent as a stable isotope-labeled standard. While some studies demonstrate acceptable performance, careful validation is crucial to ensure the reliability of the data.
For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical data for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications, the use of This compound is strongly recommended . When this compound is not feasible, a thorough validation of the chosen non-isotopically labeled internal standard is essential to understand its limitations and ensure the integrity of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 3. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 4. Does axitinib (AG-01376) have a future role in metastatic renal cell carcinoma and other malignancies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle of Internal Standards: Cross-Validation of Analytical Methods for Axitinib Quantification
Axitinib, a potent tyrosine kinase inhibitor, requires precise and accurate quantification in biological matrices for effective therapeutic drug monitoring and pharmacokinetic studies. The choice of an appropriate internal standard (IS) is paramount for a robust bioanalytical method. This guide provides a comparative analysis of analytical methods for Axitinib, with a focus on the performance of the stable isotope-labeled internal standard, Axitinib-d3, against commonly used structural analogs.
This publication offers researchers, scientists, and drug development professionals a comprehensive comparison of bioanalytical methods for Axitinib. By presenting detailed experimental protocols and performance data, this guide aims to facilitate the selection of the most suitable analytical strategy for their specific research needs.
The Gold Standard: this compound as an Internal Standard
The ideal internal standard co-elutes with the analyte and exhibits identical ionization and fragmentation patterns, thereby compensating for variations in sample preparation and instrument response. This compound, a deuterated form of Axitinib, is considered the gold standard as it perfectly mimics the physicochemical properties of the analyte.
Experimental Protocol using this compound
A validated LC-MS/MS method for the quantification of Axitinib in human plasma using this compound as an internal standard is detailed below.[1]
Sample Preparation: A liquid-liquid extraction method is employed to isolate Axitinib and this compound from the plasma matrix.[1]
Chromatography:
-
Column: Eclipse Phenyl, 100 × 3.0 mm, 5 µm[1]
-
Mobile Phase: Methanol and 0.1% formic acid in 10 mM ammonium formate (60:40, v/v)[1]
-
Flow Rate: Not explicitly stated, but a total run time of 4.0 minutes was achieved.[1]
-
Retention Time: Approximately 1.89 minutes for both Axitinib and this compound.[1]
Mass Spectrometry:
-
Detection: Multiple reaction monitoring (MRM) in positive ionization mode.
-
MRM Transitions: Specific transitions for Axitinib and this compound are monitored for quantification.
Performance Data with this compound
The method using this compound as an internal standard demonstrates excellent performance characteristics, as summarized in the table below.
| Parameter | Performance with this compound |
| Linearity Range | ~0.2 to 125 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99[2] |
| Intra-day Precision (%CV) | <15%[2] |
| Inter-day Precision (%CV) | <15%[2] |
| Intra-day Accuracy (%Bias) | Within ±15%[2] |
| Inter-day Accuracy (%Bias) | Within ±15%[2] |
| Recovery of Axitinib | 63.41%[1] |
| Recovery of this compound | 67.00%[1] |
The Alternatives: Structural Analogs as Internal Standards
While stable isotope-labeled internal standards are preferred, their availability and cost can be prohibitive. In such cases, structural analogs with similar physicochemical properties to the analyte are often employed. This section compares the performance of methods using Crizotinib and Sunitinib as internal standards for Axitinib quantification.
Method 1: Crizotinib as an Internal Standard
A high-performance liquid chromatography (HPLC) method with UV detection has been developed for the determination of Axitinib in rabbit plasma using Crizotinib as the internal standard.[3]
Experimental Protocol:
-
Sample Preparation: Protein precipitation with acetonitrile followed by liquid-liquid extraction.[3]
-
Chromatography:
Method 2: Sunitinib as an Internal Standard
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated for the analysis of Axitinib in beagle dog plasma using Sunitinib as the internal standard.[4]
Experimental Protocol:
-
Sample Preparation: Acetonitrile precipitation.[4]
-
Chromatography:
-
Mass Spectrometry:
Comparative Performance Analysis
The following table summarizes the performance data of the analytical methods using this compound, Crizotinib, and Sunitinib as internal standards.
| Parameter | This compound (LC-MS/MS) | Crizotinib (HPLC-UV) | Sunitinib (UPLC-MS/MS) |
| Linearity Range | ~0.2 - 125 ng/mL[1] | 2 - 200 ng/mL[3] | 0.5 - 100 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.99[2] | 0.999[3] | 0.9992[4] |
| LLOQ | ~0.2 ng/mL[1] | 2 ng/mL[3] | 0.5 ng/mL[4] |
| Intra-day Precision (%CV) | < 15%[2] | 7.49 - 8.95%[3] | < 8.64%[4] |
| Inter-day Precision (%CV) | < 15%[2] | 7.49 - 8.95%[3] | < 8.64%[4] |
| Accuracy (%Bias or %Mean Accuracy) | Within ±15%[2] | 98.51 - 104.84%[3] | -2.77% to 1.20% (Relative Error)[4] |
| Recovery of Axitinib | 63.41%[1] | 50.45 - 58.21%[3] | > 85.28%[4] |
| Recovery of Internal Standard | 67.00%[1] | 74.76%[3] | Not explicitly stated |
Experimental Workflows
The following diagrams illustrate the experimental workflows for the different analytical methods.
Caption: Workflow for Axitinib analysis using this compound as an internal standard.
Caption: Workflow for Axitinib analysis using Crizotinib as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Internal Standards for Axitinib Quantification: A Guide to Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals, the robust and reliable quantification of therapeutic agents is a cornerstone of successful research and development. This guide provides an objective comparison of the bioanalytical performance of Axitinib-d3 as an internal standard versus alternative compounds for the quantification of the tyrosine kinase inhibitor, Axitinib.
The selection of an appropriate internal standard (IS) is a critical decision in the development of quantitative bioanalytical methods. An ideal IS mimics the analyte's behavior during sample preparation and analysis, thereby compensating for variability and enhancing the accuracy and precision of the results. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte. This guide presents a comparative summary of key performance data for Axitinib quantification using this compound and other commonly employed internal standards.
Performance Metrics: A Head-to-Head Comparison
The following tables summarize the linearity, accuracy, and precision of bioanalytical methods for Axitinib quantification, highlighting the performance of this compound alongside other internal standards.
Table 1: Linearity of Axitinib Quantification
| Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.2 - 125 | ≥ 0.98[1] |
| Sunitinib | 0.5 - 100 | ≥ 0.99[2] |
| Crizotinib | 2 - 200 | 0.999[3] |
| Erlotinib | 1 - 1000 | > 0.99 |
| Cytarabine | 0.5 - 10 | 0.999[4] |
Table 2: Accuracy of Axitinib Quantification
| Internal Standard | QC Level | Mean Accuracy (%) |
| This compound | LLOQ, LQC, MQC, HQC | Within 85-115% (as per FDA/EMA guidelines)[1] |
| Sunitinib | LLOQ | 98.67 - 102.83[2] |
| Crizotinib | LLOQ, LQC, MQC, HQC | 95.06 - 107.71 (Intra-day), 98.51 - 104.84 (Inter-day)[3] |
| Erlotinib | LQC, MQC, HQC | 88.6 - 110.4 |
| Cytarabine | LQC, MQC, HQC | 99.4 - 99.8[4] |
Table 3: Precision of Axitinib Quantification
| Internal Standard | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| This compound | LLOQ, LQC, MQC, HQC | ≤ 15[1] | ≤ 15[1] |
| Sunitinib | LLOQ, LQC, MQC, HQC | ≤ 10[2] | ≤ 8.64[2] |
| Crizotinib | LLOQ, LQC, MQC, HQC | 6.50 - 11.68[3] | 7.49 - 8.95[3] |
| Erlotinib | LQC, MQC, HQC | 7.7 - 12.0 | 7.7 - 12.0 |
| Cytarabine | LQC, MQC, HQC | ≤ 15[4] | ≤ 15[4] |
Detailed Experimental Protocol: A Validated Approach
The following protocol outlines a typical experimental workflow for the quantification of Axitinib in human plasma using this compound as an internal standard by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology is synthesized from published, validated methods and aligns with the principles of bioanalytical method validation established by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Axitinib and this compound in a suitable organic solvent such as methanol or DMSO.
-
Working Standard Solutions: Serially dilute the Axitinib stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of, for example, 25 ng/mL in the same diluent.
2. Sample Preparation
-
To 100 µL of human plasma (blank, standard, QC, or study sample) in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase column, such as a Waters XBridge Phenyl (3.5 µm, 2.1 x 50 mm), is suitable for separation.[5]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B) is effective.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Monitor appropriate precursor to product ion transitions for Axitinib (e.g., m/z 387.2 → 356.1) and this compound (e.g., m/z 390.2 → 359.1).
-
4. Method Validation Parameters
-
Linearity: Establish a calibration curve using a blank sample and at least eight non-zero calibration standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The accuracy should be within ±15% (±20% for LLOQ) of the nominal values, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous interferences are observed at the retention times of Axitinib and this compound.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Evaluate the efficiency of the extraction procedure.
-
Stability: Investigate the stability of Axitinib in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Visualizing the Workflow and Biological Pathway
To further elucidate the experimental process and the therapeutic mechanism of Axitinib, the following diagrams are provided.
Caption: Bioanalytical workflow for Axitinib quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
Justification for Using a Stable Isotope-Labeled Internal Standard Like Axitinib-d3
In the realm of bioanalysis, particularly in drug development and therapeutic drug monitoring, the accuracy and reliability of quantitative data are paramount. The use of a stable isotope-labeled (SIL) internal standard, such as Axitinib-d3 for the analysis of Axitinib, is a cornerstone of robust bioanalytical method development, primarily for liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides a comprehensive comparison and justification for the use of SIL internal standards, supported by experimental principles and data.
The Challenge of Bioanalysis: Matrix Effects and Variability
Biological matrices like plasma, blood, and urine are inherently complex. When analyzing a drug like Axitinib, other endogenous and exogenous compounds can interfere with the analytical process. This interference, known as the "matrix effect," can lead to ion suppression or enhancement in the mass spectrometer, causing inaccurate quantification of the analyte.[1][2] Beyond matrix effects, variability can be introduced at multiple stages of the analytical workflow, including sample preparation, extraction, and instrument response.[3][4][5]
The Role of an Internal Standard
To counteract these sources of error, an internal standard (IS) is added at a constant concentration to all samples, including calibration standards and quality controls.[3][5] The IS should ideally behave identically to the analyte throughout the entire analytical process. By measuring the ratio of the analyte's response to the IS's response, variations can be normalized, leading to more accurate and precise results.[4]
There are two main types of internal standards:
-
Structural Analogs: These are compounds with a chemical structure similar to the analyte.
-
Stable Isotope-Labeled (SIL) Analogs: These are molecules of the analyte where one or more atoms have been replaced with their stable, heavier isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[6][7] this compound is a deuterated version of Axitinib.[8][9]
Superiority of Stable Isotope-Labeled Internal Standards
SIL internal standards are widely considered the "gold standard" in quantitative bioanalysis for several key reasons:[3][10]
-
Near-Identical Physicochemical Properties: Because the only difference between a SIL IS and the analyte is the isotopic composition, their chemical and physical properties are nearly identical.[4][7] This ensures they behave similarly during sample extraction, chromatography, and ionization.[11]
-
Co-elution with the Analyte: SIL internal standards typically co-elute with the analyte in liquid chromatography. This is crucial because it means both the analyte and the IS are subjected to the same matrix effects at the same time, allowing for effective compensation.[12] While significant deuterium labeling can sometimes cause a slight shift in retention time, this effect is generally minimal.[12][13]
-
Compensation for Matrix Effects: The primary advantage of a SIL IS is its ability to effectively compensate for matrix-induced ion suppression or enhancement.[14] Since the SIL IS and the analyte have the same ionization efficiency, any suppression or enhancement will affect both compounds to the same degree, keeping their response ratio constant.[15]
-
Correction for Extraction Recovery: Any loss of analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction will be mirrored by a proportional loss of the SIL IS.[3][4] This allows the response ratio to accurately reflect the initial concentration of the analyte in the sample.
The following diagram illustrates the logical justification for using a SIL internal standard to mitigate common sources of error in LC-MS analysis.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nebiolab.com [nebiolab.com]
- 6. cerilliant.com [cerilliant.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. texilajournal.com [texilajournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Axitinib vs. Axitinib-d3: A Comparative Fragmentation Analysis for Drug Development Professionals
In the landscape of targeted cancer therapy, Axitinib stands out as a potent second-generation tyrosine kinase inhibitor. It effectively targets vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in inhibiting angiogenesis, a vital process for tumor growth and metastasis.[1][2][3] For researchers and scientists in drug development, a thorough understanding of the molecule's characteristics, including its fragmentation pattern in mass spectrometry, is paramount for bioanalytical method development and pharmacokinetic studies. This guide provides a comparative fragmentation analysis of Axitinib and its deuterated internal standard, Axitinib-d3, supported by experimental data and protocols.
Comparative Fragmentation Data
Mass spectrometry followed by tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural elucidation and quantification of small molecules like Axitinib. The fragmentation patterns of Axitinib and its deuterated analog, this compound, are crucial for developing robust and specific bioanalytical methods. Below is a summary of the key mass-to-charge ratios (m/z) for the parent and major fragment ions observed in positive ion mode mass spectrometry.
| Compound | Parent Ion (m/z) | Major Fragment Ions (m/z) |
| Axitinib | 387.1 | 356.1, 328.1, 191.1, 149.1 |
| This compound | 390.1 | 359.1, 331.1, 191.1, 149.1 |
Note: The fragmentation data is interpreted from representative mass spectra. The relative intensities of fragment ions can vary based on the specific instrument and experimental conditions.
Experimental Protocols
The following section details a typical experimental protocol for the fragmentation analysis of Axitinib and this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Axitinib and this compound standards are accurately weighed and dissolved in a suitable organic solvent, such as methanol or dimethyl sulfoxide (DMSO), to prepare stock solutions. Working solutions are then prepared by diluting the stock solutions with the mobile phase to the desired concentrations. For analysis in biological matrices, a protein precipitation or liquid-liquid extraction step would be necessary to remove interfering substances.
Chromatographic Separation
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5 to 10 µL.
Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred for Axitinib analysis.
-
Scan Type: Full scan for parent ion identification and product ion scan for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) is used.[4]
-
MRM Transitions:
-
Axitinib: 387.1 → 356.1
-
This compound: 390.1 → 359.1
-
-
Gas Temperatures and Flow Rates: Optimized based on the specific instrument to ensure efficient desolvation and ionization.
-
Collision Energy: Optimized to achieve the desired fragmentation pattern and intensity of product ions.
Visualizing the Fragmentation and Signaling Pathway
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Caption: Comparative fragmentation of Axitinib and this compound.
Axitinib's therapeutic effect is achieved by inhibiting the signaling cascade initiated by VEGF. The following diagram illustrates this mechanism of action.
Caption: Axitinib's inhibition of the VEGFR signaling pathway.
By understanding the distinct fragmentation patterns of Axitinib and its deuterated analog, researchers can develop highly selective and sensitive bioanalytical methods for pharmacokinetic and metabolic studies. This knowledge, combined with a clear understanding of its mechanism of action, is fundamental to advancing the development and clinical application of this important anti-cancer therapeutic.
References
Safety Operating Guide
Personal protective equipment for handling Axitinib-d3
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Axitinib-d3. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific health and environmental hazards.[1][2][3][4][5] Appropriate personal protective equipment must be worn at all times when handling this compound.
Hazard Summary Table
| Hazard Statement | Classification | References |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [1][2][3][4][5] |
| Very toxic to aquatic life with long lasting effects | Acute and Chronic Aquatic Toxicity (Category 1) | [1][2][4] |
| Suspected of causing genetic defects | Germ Cell Mutagenicity (Category 2) | [4][6] |
| Suspected of damaging fertility or the unborn child | Reproductive Toxicity (Category 2) | [4][6] |
| May cause eye, skin, or respiratory system irritation | Not explicitly classified, but noted as a potential hazard | [2][3] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | References |
| Eye Protection | Safety goggles with side-shields. | [1] |
| Hand Protection | Protective, chemical-impermeable gloves. | [1][5] |
| Body Protection | Impervious clothing or lab coat. | [1] |
| Respiratory Protection | A suitable respirator should be used. In case of inadequate ventilation, a self-contained breathing apparatus may be necessary. | [1][7] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1]
-
Dispensing: Avoid the formation of dust and aerosols.[1]
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly.[1][2]
Storage Conditions
| Form | Storage Temperature | Duration | Additional Requirements | References |
| Powder | -20°C | Up to 24 months | Keep container tightly sealed, away from moisture and light. | [1][8] |
| In Solvent | -80°C | Up to 6 months | Keep container tightly sealed, away from moisture and light. | [1][9] |
| In Solvent | -20°C | Up to 1 month | Keep container tightly sealed, away from moisture and light. | [1][9] |
Emergency Procedures and Disposal Plan
In the event of an emergency or spill, follow these procedures.
First Aid Measures
| Exposure Route | First Aid Procedure | References |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [1][2] |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Seek medical attention. | [1] |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with large amounts of water. | [1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [2][7] |
Spill and Disposal Workflow
The following diagram outlines the necessary steps for managing a spill and disposing of this compound waste.
Caption: Workflow for responding to a spill and disposing of this compound waste.
Disposal Guidelines:
-
Dispose of this compound and any contaminated materials in a sealed container, clearly labeled as hazardous waste.[1]
-
All disposal must be conducted through an approved waste disposal plant.[1][2]
-
Under no circumstances should this compound be released into the environment, including drains or water courses.[1][2]
References
- 1. This compound|1126623-89-9|MSDS [dcchemicals.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. kmpharma.in [kmpharma.in]
- 8. This compound|1126623-89-9|COA [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
